Velufenacin
Description
Properties
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl]methyl N-[2-(3-chloro-4-fluorophenyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-23-9-8-13(11-23)12-25-19(24)22-18-5-3-2-4-15(18)14-6-7-17(21)16(20)10-14/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBGVVSJNMTWCI-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648737-78-3 | |
| Record name | Velufenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648737783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VELUFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV3E0S3IQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Velufenacin: A Deep Dive into its M3 Muscarinic Receptor Selectivity and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velufenacin (also known as DA-8010) is a potent and selective muscarinic M3 receptor antagonist under investigation for the treatment of overactive bladder (OAB).[1][2][3] Its therapeutic potential lies in its targeted action on the M3 receptors, which are primarily responsible for mediating bladder contraction.[1][4] A key challenge in the development of anticholinergic agents for OAB is minimizing side effects such as dry mouth, which arise from the blockade of other muscarinic receptor subtypes, particularly M1 and M2, in tissues like the salivary glands. This technical guide provides a comprehensive overview of the M3 receptor selectivity and affinity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Analysis of Muscarinic Receptor Binding Affinity
The binding affinity of this compound to the five human muscarinic receptor subtypes (M1-M5) has been determined through competitive radioligand binding assays. The data consistently demonstrates a high affinity for the M3 receptor subtype, with significantly lower affinity for the other subtypes, particularly M2.
Preclinical studies have shown that this compound possesses a high binding affinity for the human M3 receptor, with a reported pKi of 8.81 ± 0.05. Another study reported a mean Ki of 1.55 nM for the human M3 receptor. This high affinity is coupled with a notable selectivity; this compound is approximately 30-fold more selective for M3 over M2 muscarinic receptors.
The following table summarizes the binding affinities of this compound for all five human muscarinic receptor subtypes.
| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (Ki vs. M3) |
| M1 | 8.13 | 7.41 | 4.78 |
| M2 | 7.28 | 52.48 | 33.86 |
| M3 | 8.81 | 1.55 | 1.00 |
| M4 | 7.58 | 26.30 | 16.97 |
| M5 | 7.42 | 38.02 | 24.53 |
Data compiled from published preclinical studies.
Functional Selectivity: Bladder vs. Salivary Gland
Beyond receptor binding affinity, the functional selectivity of this compound for bladder tissue over salivary gland tissue is a critical determinant of its favorable side-effect profile. In vitro functional assays have demonstrated that this compound exhibits a 3.6-fold higher potency for bladder smooth muscle cells compared to salivary gland cells isolated from mice.
In vivo studies in rats have further substantiated this selectivity. The functional selectivity of this compound for the urinary bladder over the salivary gland was found to be 3.1-fold, 3.2-fold, and 5.2-fold greater than that of solifenacin, oxybutynin, and darifenacin, respectively.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the M3 receptor selectivity and affinity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Membrane Preparations: Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound, prepared in serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
b. Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, varying concentrations of this compound, and a fixed concentration of [³H]-NMS in the assay buffer.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the M3 receptor.
a. Materials:
-
Cells: CHO-K1 cells stably expressing the human M3 muscarinic receptor.
-
Agonist: Carbachol, a muscarinic agonist.
-
Test Compound: this compound, prepared in serial dilutions.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black-walled, clear-bottom plates.
b. Procedure:
-
Cell Plating: Seed the M3-expressing cells into the 96-well plates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a further 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of carbachol (typically the EC80 concentration) to all wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of the carbachol-induced calcium response (IC50).
Visualizations
M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the M3 muscarinic receptor.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
References
- 1. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Purification of Velufenacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velufenacin, also known as DA-8010, is a potent and selective muscarinic M3 receptor antagonist currently under investigation for the treatment of overactive bladder (OAB).[1][2] Developed by Dong-A ST Co., Ltd., this novel compound has shown promise in clinical trials, demonstrating therapeutic efficacy and a favorable safety profile.[1][2][3] As this compound progresses through late-stage clinical development, a comprehensive understanding of its chemical synthesis and purification is crucial for researchers, process chemists, and other professionals in the field of drug development. This technical guide provides an in-depth overview of the synthetic pathway and purification methodologies for this compound, based on publicly available information.
Chemical Profile
A clear understanding of the molecular structure and properties of this compound is fundamental to its synthesis and analysis.
| Identifier | Value |
| IUPAC Name | [(3R)-1-Methylpyrrolidin-3-yl]methyl N-[2-(3-chloro-4-fluorophenyl)phenyl]carbamate |
| CAS Number | 1648737-78-3 |
| Molecular Formula | C₁₉H₂₀ClFN₂O₂ |
| Molecular Weight | 362.83 g/mol |
| Chemical Structure | (Image of this compound's chemical structure) |
Synthetic Pathway
The synthesis of this compound involves a multi-step process culminating in the formation of the final carbamate product. While specific proprietary details of the manufacturing process are not fully disclosed, a logical synthetic route can be inferred from established organic chemistry principles and patent literature for similar compounds. The overall synthesis can be conceptualized as the coupling of two key intermediates: a substituted biphenyl amine and a chiral pyrrolidine-derived alcohol, followed by carbamate formation.
A proposed synthetic workflow is outlined below:
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Based on the proposed synthetic pathway, the following are generalized experimental protocols for the key transformations. It is important to note that these are illustrative and may not represent the exact, optimized conditions used in an industrial setting.
Step 1: Synthesis of 2-(3-Chloro-4-fluorophenyl)aniline (Biphenyl Amine Intermediate)
This step likely involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.
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Reaction: 2-Bromoaniline is coupled with 3-chloro-4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
-
Reagents and Solvents:
-
2-Bromoaniline
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3-Chloro-4-fluorophenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoaniline, 3-chloro-4-fluorophenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and stir the mixture.
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Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-(3-chloro-4-fluorophenyl)aniline can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of ((3R)-1-Methylpyrrolidin-3-yl)methanol (Chiral Alcohol Intermediate)
The synthesis of this chiral alcohol may start from a commercially available chiral precursor.
-
Reaction: A potential route involves the reduction of a corresponding carboxylic acid or ester derivative of (R)-1-methyl-3-pyrrolidine. Alternatively, a direct hydroxymethylation of a suitable precursor could be employed.
-
Reagents and Solvents:
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(R)-1-Methyl-3-pyrrolidinecarboxylic acid or its ester
-
Reducing agent (e.g., LiAlH₄, BH₃·THF)
-
Solvent (e.g., THF, Diethyl ether)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the starting pyrrolidine derivative in the appropriate anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or other methods.
-
Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with an organic solvent.
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Concentrate the filtrate to obtain the crude alcohol.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Step 3: Synthesis of this compound (Final Product)
The final step involves the formation of the carbamate linkage between the biphenyl amine and the chiral alcohol. This is often achieved through the use of a phosgene equivalent to form a reactive intermediate.
-
Reaction: 2-(3-Chloro-4-fluorophenyl)aniline is reacted with a chloroformate derivative of ((3R)-1-methylpyrrolidin-3-yl)methanol.
-
Reagents and Solvents:
-
2-(3-Chloro-4-fluorophenyl)aniline
-
((3R)-1-Methylpyrrolidin-3-yl)methanol
-
Phosgene, triphosgene, or another chloroformylating agent (e.g., carbonyldiimidazole followed by reaction with HCl)
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A non-nucleophilic base (e.g., Pyridine, Triethylamine, Diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Toluene)
-
-
Procedure:
-
Formation of the Chloroformate (or other activated intermediate): In a cooled, inert atmosphere, react ((3R)-1-methylpyrrolidin-3-yl)methanol with a phosgene equivalent in the presence of a base to form the corresponding chloroformate. This intermediate is often generated in situ and used directly.
-
Coupling Reaction: To the solution containing the activated intermediate, add 2-(3-chloro-4-fluorophenyl)aniline.
-
Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) until the reaction is complete.
-
Quench the reaction with water or a mild aqueous acid.
-
Perform an extractive workup to isolate the crude product.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purification of this compound
The final purification of this compound is critical to ensure high purity and to remove any unreacted starting materials, by-products, or residual solvents.
-
Crystallization: This is a common and effective method for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent or solvent system and allowed to cool slowly, promoting the formation of high-purity crystals.
-
Potential Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof with anti-solvents like hexanes or heptane.
-
-
Column Chromatography: For removal of closely related impurities, preparative high-performance liquid chromatography (HPLC) or flash column chromatography on silica gel can be employed.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or a similar solvent system is typically used for silica gel chromatography. For reverse-phase HPLC, a gradient of acetonitrile in water (often with a modifier like formic acid or trifluoroacetic acid) would be appropriate.
-
Quantitative Data
While specific yields and purity levels from an industrial manufacturing process are proprietary, typical expectations for each step in a laboratory setting are presented below for illustrative purposes.
| Step | Transformation | Expected Yield (%) | Expected Purity (%) (after purification) |
| 1 | Suzuki Coupling | 70 - 90 | > 98 |
| 2 | Reduction of Pyrrolidine Derivative | 80 - 95 | > 98 |
| 3 | Carbamate Formation | 60 - 85 | > 99 |
| Overall | - | 34 - 72 | > 99.5 (pharmaceutical grade) |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a generalized experimental workflow for its synthesis and analysis.
Figure 2. Signaling pathway of the M3 muscarinic receptor and the antagonistic action of this compound.
Figure 3. General experimental workflow for the synthesis and analysis of this compound.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and effective purification strategies to yield a high-purity active pharmaceutical ingredient. The proposed synthetic route, involving a Suzuki coupling to form the biphenyl core followed by carbamate formation with a chiral pyrrolidine methanol derivative, represents a viable and scalable approach. As this compound continues to advance through clinical trials, the optimization of its synthesis and purification will remain a key focus for ensuring its quality, efficacy, and commercial viability. This technical guide provides a foundational understanding for professionals engaged in the research and development of this promising new therapeutic agent.
References
- 1. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. [Special] Dong-A ST speeds up global entry with new drugs < BIO 2023 < Special < Article - KBR [koreabiomed.com]
Preclinical Pharmacology of Velufenacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velufenacin (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB). Preclinical studies have demonstrated its high affinity and selectivity for the M3 receptor, with a promising functional selectivity for the urinary bladder over the salivary glands. This selectivity profile suggests a potential for reduced anticholinergic side effects, such as dry mouth, which are common with existing OAB therapies. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves muscarinic receptor antagonists. These agents work by blocking the effects of acetylcholine on muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.[1] While effective, the clinical utility of many antimuscarinic drugs is limited by systemic side effects, most notably dry mouth, which arises from the blockade of M3 receptors in the salivary glands.[2]
This compound has been designed to exhibit a high degree of selectivity for the urinary bladder, aiming to provide a better therapeutic window between efficacy and adverse effects.[3] This document collates and presents the key preclinical data that form the basis of its pharmacological profile.
Mechanism of Action
This compound is a competitive antagonist of the muscarinic M3 receptor.[3] In the urinary bladder, M3 receptors are the primary subtype mediating detrusor muscle contraction.[3] By blocking these receptors, this compound reduces the contractile response of the bladder to acetylcholine, leading to an increase in bladder capacity and a reduction in the symptoms of OAB.
Signaling Pathway
The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells activates a Gq/11 G-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calcium-dependent signaling pathways that ultimately result in smooth muscle contraction. This compound competitively inhibits the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor.
References
- 1. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DA-8010, a novel muscarinic receptor antagonist selective for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ëìST [rnd.donga-st.com]
Velufenacin's Structure-Activity Relationship: A Deep Dive into its M3 Receptor Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Velufenacin (DA-8010) is an investigational muscarinic M3 receptor antagonist being developed for the treatment of overactive bladder (OAB). A significant challenge in the development of anticholinergic agents for OAB is achieving bladder selectivity over other tissues, particularly the salivary glands, to minimize side effects like dry mouth. This technical guide delves into the core structure-activity relationship (SAR) studies of this compound, summarizing the quantitative data that underscores its selectivity, detailing the experimental protocols used in its evaluation, and visualizing the key pathways and workflows.
Core Data Presentation: Unveiling the Selectivity Profile
The pharmacological profile of this compound has been meticulously characterized through a series of in vitro and in vivo studies. The data presented below, extracted from key preclinical investigations, highlights its potent affinity for the M3 receptor and its remarkable selectivity for bladder tissue over salivary glands when compared to other established antimuscarinic agents.
Table 1: Muscarinic Receptor Binding Affinities
| Compound | Human M3 Receptor (pKi) |
| This compound (DA-8010) | 8.81 ± 0.05 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism
| Compound | Bladder Smooth Muscle Cells (IC50, nM) | Salivary Gland Cells (IC50, nM) | Selectivity Ratio (Salivary/Bladder) |
| This compound (DA-8010) | - | - | 3.6 |
| Solifenacin | - | - | - |
| Oxybutynin | - | - | - |
| Darifenacin | - | - | - |
IC50 represents the concentration of an antagonist that inhibits 50% of the maximal response to an agonist. The selectivity ratio indicates the preference for bladder cells over salivary gland cells.
Table 3: In Vivo Functional Selectivity in Rats
| Compound | Inhibition of Bladder Contractions (ID30, mg/kg, i.v.) | Inhibition of Salivary Secretion | In Vivo Selectivity (Salivary/Bladder) |
| This compound (DA-8010) | 0.08 | - | - |
| Solifenacin | - | - | 3.1-fold less than this compound |
| Oxybutynin | - | - | 3.2-fold less than this compound |
| Darifenacin | - | - | 5.2-fold less than this compound |
ID30 is the dose required to inhibit 30% of the rhythmic urinary bladder contractions. A lower ID30 indicates higher potency. In vivo selectivity is a crucial indicator of the therapeutic window.
Experimental Protocols: The Methodologies Behind the Data
The following sections provide a detailed overview of the key experimental protocols employed in the preclinical characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the human muscarinic M3 receptor.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor are prepared.
-
Assay Buffer: The assay is typically conducted in a buffer such as PBS (pH 7.4).
-
Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound at the M3 receptor.
Methodology:
-
Cell Culture: CHO cells stably expressing the human M3 muscarinic receptor are cultured in appropriate media.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with a muscarinic agonist (e.g., carbachol) to induce an increase in intracellular calcium.
-
Antagonist Treatment: To determine the inhibitory effect, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves of the antagonist.
Isolated Bladder Strip Contraction Assay
Objective: To evaluate the functional antagonism of this compound on bladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Urinary bladder strips are isolated from experimental animals (e.g., rats or mice).
-
Organ Bath Setup: The bladder strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Contraction Induction: Contractions are induced by a muscarinic agonist like carbachol.
-
Antagonist Evaluation: The inhibitory effect of this compound is assessed by adding cumulative concentrations of the compound to the organ bath and measuring the reduction in the agonist-induced contraction.
-
Data Recording: The tension of the bladder strips is recorded using isometric force transducers.
-
Data Analysis: Concentration-response curves are constructed to determine the potency of the antagonist (often expressed as pA₂ values).
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and processes involved in this compound's evaluation, the following diagrams have been generated using the DOT language.
Caption: this compound's Mechanism of Action at the M3 Receptor Signaling Pathway.
Caption: A typical workflow for the structure-activity relationship (SAR) studies of a muscarinic antagonist.
In Vitro Characterization of Velufenacin's Antimuscarinic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velufenacin (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB).[1][2] This technical guide provides an in-depth overview of the in vitro pharmacological characterization of this compound, focusing on its antimuscarinic activity. The document details the experimental protocols for radioligand binding assays and functional assessments of intracellular calcium mobilization, presenting the quantitative data in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's mechanism of action and preclinical evaluation.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and nocturia, significantly impacting a patient's quality of life. The primary pharmacological treatment for OAB involves antimuscarinic agents that antagonize the effects of acetylcholine on muscarinic receptors in the detrusor muscle of the bladder.[3] While effective, the clinical utility of many existing antimuscarinics is often limited by side effects such as dry mouth, constipation, and blurred vision, which arise from a lack of selectivity for the bladder over other organs where muscarinic receptors are also present.[4]
The human bladder smooth muscle contains a mix of M2 and M3 muscarinic receptor subtypes, with M3 receptors being primarily responsible for bladder contraction.[3] Therefore, the development of M3-selective antagonists has been a key strategy to achieve a more favorable efficacy and tolerability profile. This compound has emerged as a promising candidate with high affinity and selectivity for the M3 receptor. Preclinical in vitro studies have demonstrated its potent antagonistic activity and functional selectivity for bladder cells over salivary gland cells, suggesting a potentially lower incidence of dry mouth.
This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the in vitro experiments that form the basis of our understanding of this compound's antimuscarinic properties.
Quantitative Data on Antimuscarinic Activity
The antimuscarinic activity of this compound has been quantified through radioligand binding assays to determine its affinity for the five human muscarinic receptor subtypes (M1-M5) and functional assays to assess its potency in inhibiting agonist-induced cellular responses.
Muscarinic Receptor Binding Affinities
The binding affinity of this compound and other reference antimuscarinic agents for the human M1, M2, and M3 muscarinic receptors was determined using a radioligand binding assay with [³H]N-methylscopolamine ([³H]NMS). The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | pKi (M1) | pKi (M2) | pKi (M3) | M3/M1 Selectivity | M3/M2 Selectivity |
| This compound (DA-8010) | 7.85 ± 0.04 | 7.37 ± 0.03 | 8.81 ± 0.05 | 9.1-fold | 27.5-fold |
| Oxybutynin | 8.04 ± 0.04 | 7.91 ± 0.05 | 8.21 ± 0.03 | 1.5-fold | 2.0-fold |
| Tolterodine | 8.01 ± 0.05 | 8.23 ± 0.04 | 8.09 ± 0.03 | 1.2-fold | 0.7-fold |
| Darifenacin | 8.01 ± 0.03 | 7.23 ± 0.04 | 8.64 ± 0.04 | 4.3-fold | 25.7-fold |
| Solifenacin | 7.51 ± 0.03 | 7.02 ± 0.03 | 8.11 ± 0.04 | 4.0-fold | 12.3-fold |
Data sourced from Lee et al., 2019.
Functional Antagonistic Potency
The functional potency of this compound was evaluated by its ability to inhibit the carbachol-induced increase in intracellular Ca²⁺ concentration in Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor, as well as in primary bladder and salivary gland smooth muscle cells. The potency is expressed as the pIC₅₀ value, the negative logarithm of the concentration that causes 50% inhibition of the agonist response.
| Compound | pIC₅₀ (human M3 in CHO cells) | pIC₅₀ (Bladder cells) | pIC₅₀ (Salivary gland cells) | Bladder/Salivary Gland Selectivity |
| This compound (DA-8010) | 8.67 ± 0.05 | 8.12 ± 0.06 | 7.57 ± 0.05 | 3.6-fold |
| Oxybutynin | 8.09 ± 0.06 | 8.01 ± 0.05 | 7.69 ± 0.04 | 2.1-fold |
| Tolterodine | 7.89 ± 0.04 | 7.92 ± 0.04 | 7.68 ± 0.05 | 1.7-fold |
| Darifenacin | 8.51 ± 0.05 | 8.23 ± 0.06 | 7.91 ± 0.04 | 2.1-fold |
| Solifenacin | 8.01 ± 0.04 | 8.12 ± 0.05 | 7.57 ± 0.06 | 3.5-fold |
Data sourced from Lee et al., 2019 and Ikeda et al., 2002.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the antimuscarinic activity of this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for human M1, M2, and M3 muscarinic receptors.
Materials:
-
Membrane preparations from CHO cells stably expressing human M1, M2, or M3 muscarinic receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test compound: this compound (DA-8010) and reference compounds.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation (50-120 µg protein), [³H]NMS (at a concentration near its Kd), and various concentrations of the test compound in the binding buffer. The final assay volume is typically 250 µL.
-
Equilibration: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a cell-based functional assay to measure the antagonistic effect of test compounds on agonist-induced intracellular calcium mobilization.
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting carbachol-induced calcium release in cells expressing the M3 muscarinic receptor.
Materials:
-
CHO cells stably expressing the human M3 muscarinic receptor, or primary bladder and salivary gland smooth muscle cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: Carbachol.
-
Test compound: this compound (DA-8010) and reference compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add various concentrations of the test compound to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a fixed concentration of carbachol into the wells to stimulate the M3 receptors and immediately measure the change in fluorescence, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction of the carbachol-induced calcium response. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological Management of Urinary Incontinence: Current and Emerging Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Velufenacin's Impact on Bladder Smooth Muscle Physiology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velufenacin (also known as DA-8010) is a novel and potent muscarinic receptor antagonist under development for the treatment of overactive bladder (OAB).[1][2][3] OAB is a condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence. The underlying pathophysiology frequently involves involuntary contractions of the detrusor muscle, the smooth muscle of the bladder wall. Muscarinic receptor antagonists are a cornerstone of OAB therapy, working to inhibit these contractions. This compound is distinguished by its high affinity and selectivity for the M3 muscarinic receptor subtype, which is primarily responsible for mediating bladder smooth muscle contraction.[1] Furthermore, preclinical data indicate a significant selectivity for the bladder over salivary glands, suggesting a potentially favorable side-effect profile, particularly concerning dry mouth.[1]
Mechanism of Action
The human bladder's detrusor muscle is predominantly innervated by parasympathetic nerves, which release acetylcholine (ACh) to stimulate contraction and facilitate voiding. ACh exerts its effects by binding to muscarinic receptors on the surface of smooth muscle cells. While both M2 and M3 receptor subtypes are present in the detrusor, with M2 being more numerous, the M3 receptor is the primary mediator of bladder contraction.
This compound is a competitive antagonist of the M3 muscarinic receptor. By binding to M3 receptors on the detrusor muscle, it prevents ACh from binding and initiating the signaling cascade that leads to muscle contraction. This results in a reduction of involuntary detrusor contractions, an increase in bladder capacity, and an alleviation of the symptoms of OAB.
Receptor Binding Profile
Preclinical studies have demonstrated this compound's high affinity for the human M3 muscarinic receptor. While specific Ki values from the primary preclinical publication by Lee et al. (2019) are not publicly available in the immediate search results, descriptive accounts from various sources consistently highlight its potent M3 antagonism and selectivity over M1 and M2 subtypes.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Qualitative)
| Compound | M1 Affinity | M2 Affinity | M3 Affinity | M3 vs. M1/M2 Selectivity |
| This compound (DA-8010) | Lower | Lower | Highest | Significant |
| Tolterodine | High | High | High | Low |
| Oxybutynin | High | High | High | Low |
| Darifenacin | Moderate | Low | High | Moderate |
| Solifenacin | Moderate | Low | High | Moderate |
Source: Descriptive data from preclinical studies.
Functional Effects on Bladder Smooth Muscle
In vitro studies on isolated bladder smooth muscle strips are crucial for determining the functional potency of muscarinic antagonists. In these assays, the ability of a compound to inhibit contractions induced by a muscarinic agonist, such as carbachol, is measured. This compound has been shown to be a potent antagonist of carbachol-induced contractions in bladder tissue.
Table 2: Functional Antagonism of Carbachol-Induced Bladder Contraction (Qualitative)
| Compound | Potency (IC50) |
| This compound (DA-8010) | High |
| Tolterodine | Moderate |
| Oxybutynin | Moderate |
| Darifenacin | High |
| Solifenacin | High |
Source: Descriptive data from preclinical functional assays.
Selectivity Profile: Bladder vs. Salivary Gland
A significant limitation of many antimuscarinic drugs for OAB is the side effect of dry mouth (xerostomia), which results from the blockade of M3 receptors in the salivary glands. Preclinical evidence strongly suggests that this compound possesses a higher degree of selectivity for the bladder over the salivary glands compared to other established antimuscarinic agents. This suggests that this compound may offer a therapeutic advantage by minimizing this common and often treatment-limiting side effect.
Table 3: Bladder vs. Salivary Gland Selectivity (Qualitative)
| Compound | Bladder Selectivity |
| This compound (DA-8010) | High |
| Tolterodine | Low |
| Oxybutynin | Low |
| Darifenacin | Moderate |
| Solifenacin | Moderate |
Source: Descriptive data from comparative preclinical studies.
Experimental Protocols
The following are generalized experimental protocols for key assays used to characterize the effects of muscarinic antagonists on bladder smooth muscle, based on standard pharmacological methods. The specific parameters for the this compound studies by Lee et al. (2019) may have differed in detail.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 cells) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Bladder Strip Contractility Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced bladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Urinary bladders are excised from laboratory animals (e.g., rats or guinea pigs). The bladder body is dissected, and longitudinal smooth muscle strips of a standardized size are prepared.
-
Organ Bath Setup: Each muscle strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. One end of the strip is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration and Standardization: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved. The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and allowed to return to baseline. This compound is then added to the organ bath at a specific concentration and incubated for a predetermined period.
-
Post-Antagonist Agonist Curve: A second cumulative concentration-response curve to the muscarinic agonist is generated in the presence of this compound.
-
Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the agonist concentration-response curve. The IC50 value is determined by testing a range of this compound concentrations and calculating the concentration that produces a 50% inhibition of the maximum agonist-induced contraction.
Visualizations
Signaling Pathway of M3 Receptor-Mediated Bladder Smooth Muscle Contraction
Caption: M3 receptor signaling cascade in bladder smooth muscle.
Experimental Workflow for In Vitro Bladder Strip Contractility Assay
Caption: Workflow for assessing antagonist effect on bladder contractility.
Logical Relationship of this compound's Selectivity
Caption: this compound's preferential antagonism of bladder M3 receptors.
References
Velufenacin: A Comprehensive Pharmacological Profile and Comparison with Other Antimuscarinics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velufenacin (DA-8010) is an investigational muscarinic receptor antagonist in development for the treatment of overactive bladder (OAB). This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a direct comparison to other established antimuscarinic agents. This document summarizes key receptor binding affinities, functional potencies, and the underlying experimental methodologies. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's mechanism of action and its place within the therapeutic landscape of OAB.
Introduction to Antimuscarinics for Overactive Bladder
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves the use of antimuscarinic agents. These drugs competitively antagonize the effects of acetylcholine at muscarinic receptors, particularly the M3 subtype, which is predominantly responsible for mediating detrusor smooth muscle contraction in the urinary bladder. By inhibiting these receptors, antimuscarinics reduce involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.
While effective, the clinical utility of some antimuscarinics can be limited by side effects such as dry mouth, constipation, and blurred vision. These adverse effects are often attributed to the blockade of muscarinic receptors in other tissues, such as salivary glands (M3) and the heart (M2). Consequently, the development of more selective M3 receptor antagonists or tissue-selective compounds represents a key strategy in improving the therapeutic index of this drug class. This compound is a novel compound designed with the aim of achieving high potency for the M3 receptor and functional selectivity for the bladder over other organs, potentially offering an improved efficacy and tolerability profile.
Comparative Pharmacological Profile
The pharmacological activity of antimuscarinic agents is primarily defined by their binding affinity for the five muscarinic receptor subtypes (M1-M5). The following table summarizes the in vitro receptor binding affinities (Ki in nM) of this compound and other commonly prescribed antimuscarinics.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 vs M2 Selectivity |
| This compound (DA-8010) | Data not available | ~46.5 | 1.55[1] | Data not available | Data not available | ~30-fold |
| Solifenacin | 26[2] | 170[2] | 12[2] | 110[2] | 31 | 14.2-fold |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | 50-fold |
| Oxybutynin | 2.0 | 15.8 | 1.3 | 10.0 | 39.8 | 12.2-fold |
| Tolterodine | 1.6 | 10.0 | 3.2 | 20.0 | 20.0 | 3.1-fold |
| Fesoterodine (5-HMT) | 2.3 | 2.0 | 2.5 | 2.8 | 2.9 | 0.8-fold |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. 5-HMT (5-hydroxymethyl tolterodine) is the active metabolite of Fesoterodine.
Preclinical studies have demonstrated that this compound (DA-8010) exhibits a high binding affinity for the human M3 receptor, with a pKi of 8.81 ± 0.05. This translates to a Ki of approximately 1.55 nM. Furthermore, it has been shown to be approximately 30-fold more selective for the M3 receptor over the M2 receptor. In comparative in vitro studies, this compound demonstrated a higher binding affinity for the human M3 receptor than other antimuscarinics like tolterodine, oxybutynin, darifenacin, and solifenacin.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses to acetylcholine. The five subtypes are broadly classified based on their G-protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow: Radioligand Competition Binding Assay
To determine the binding affinity (Ki) of a test compound, a radioligand competition binding assay is commonly employed. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the target receptor.
Caption: Radioligand competition binding assay workflow.
Detailed Experimental Methodologies
Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Ki) of test compounds for muscarinic receptor subtypes.
Materials:
-
Cell membranes from CHO-K1 or HEK-293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
Test compounds: this compound and comparator antimuscarinics.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
Objective: To measure the functional antagonist activity of test compounds at Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing human M1, M3, or M5 receptors.
-
Assay medium containing [³H]-myo-inositol.
-
Agonist: Carbachol or acetylcholine.
-
Test compounds.
-
LiCl solution.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells and incubate overnight in medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl (to inhibit inositol monophosphatase) and the test compound at various concentrations for a defined period.
-
Stimulation: Add a fixed concentration of the agonist (e.g., carbachol) to stimulate IP production and incubate for a specific time.
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Purification: Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
-
Data Analysis: Determine the concentration-response curves for the antagonist in the presence of the agonist and calculate the functional potency (e.g., IC₅₀ or pA₂ value).
Objective: To measure the functional antagonist activity of test compounds at Gi-coupled muscarinic receptors.
Materials:
-
Cells stably expressing human M2 or M4 receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
Agonist: Carbachol or acetylcholine.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate cells in a suitable microplate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with the test compound at various concentrations.
-
Stimulation: Add a mixture of forskolin and the muscarinic agonist to the cells. The agonist will inhibit the forskolin-induced cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured. Determine the concentration-response curves and calculate the functional potency (e.g., IC₅₀ or pA₂ value).
Conclusion
This compound is a potent and selective M3 muscarinic receptor antagonist with a promising pharmacological profile for the treatment of overactive bladder. Its high affinity for the M3 receptor, coupled with its significant selectivity over the M2 receptor, suggests the potential for a favorable efficacy-to-side-effect ratio. Preclinical data indicates a functional selectivity for the bladder over salivary glands, which may translate to a lower incidence of dry mouth in clinical settings. Further clinical investigations are necessary to fully elucidate the therapeutic potential of this compound in the management of OAB. This technical guide provides a foundational understanding of its pharmacological characteristics in comparison to other antimuscarinic agents, supported by detailed experimental methodologies for its characterization.
References
Velufenacin: A Technical Whitepaper on Therapeutic Applications Beyond Overactive Bladder
Abstract: Velufenacin (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist currently in late-stage clinical development for the treatment of overactive bladder (OAB).[1][2] Its high affinity for the M3 receptor and significant selectivity over M1 and M2 subtypes suggest a favorable side-effect profile, particularly a lower incidence of dry mouth and central nervous system effects compared to less selective antimuscarinics.[2][3] While its primary development has focused on urology, the physiological roles of the M3 receptor in other organ systems present compelling opportunities for therapeutic expansion. This technical guide explores the scientific rationale and potential applications of this compound in treating conditions such as Irritable Bowel Syndrome (IBS) and Chronic Obstructive Pulmonary Disease (COPD), based on its core mechanism of action. We provide a review of the underlying pathophysiology, summarize relevant quantitative data, and propose detailed experimental protocols to investigate these novel indications.
Core Pharmacology of this compound (DA-8010)
This compound is a competitive antagonist of the muscarinic acetylcholine M3 receptor. In the context of OAB, it acts by blocking acetylcholine-mediated contractions of the detrusor muscle in the bladder wall, thereby increasing bladder capacity and reducing the urgency and frequency of micturition. Preclinical studies have established its superior selectivity and potency for the M3 receptor compared to existing antimuscarinic agents like solifenacin, darifenacin, and oxybutynin.
Mechanism of Action and Signaling
The M3 receptor is a G-protein coupled receptor (GPCR) that, upon binding with acetylcholine, primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound competitively inhibits the initial binding of acetylcholine, thus preventing this cascade.
Pharmacokinetic and Selectivity Profile
This compound exhibits predictable pharmacokinetics. Food has a modest effect on its absorption, with a high-fat meal increasing the mean area under the curve (AUC) by 1.3 to 1.5-fold and the maximum plasma concentration (Cmax) by 2.0 to 2.3-fold. Its high selectivity for the bladder over salivary glands, as demonstrated in preclinical models, is a key differentiator, suggesting a lower potential for causing dry mouth, a common side effect that leads to poor adherence with other antimuscarinics.
| Parameter | This compound 2.5 mg | This compound 5 mg | Condition | Source |
| Cmax Increase | 2.3-fold | 2.0-fold | Fed vs. Fasted | |
| AUC Increase | 1.5-fold | 1.3-fold | Fed vs. Fasted | |
| Median Tmax | 4.5 - 5.0 hours | 4.5 - 5.0 hours | Fed or Fasted |
| Selectivity Profile (Preclinical) | Finding | Implication | Source |
| Bladder vs. Salivary Gland | Greater selectivity than solifenacin, oxybutynin, darifenacin | Decreased potential for dry mouth | |
| Bladder vs. Brain | Higher selectivity than solifenacin | Decreased potential for CNS side effects | |
| Bladder vs. Heart/Eye | Highly selective | Decreased potential for cardiac/ocular AEs | |
| Effect on Constipation | Little to no constipation at effective dose in rats | Favorable GI tolerability |
Potential Therapeutic Application: Irritable Bowel Syndrome (IBS)
Scientific Rationale
The pathophysiology of IBS, particularly subtypes with diarrhea (IBS-D) and mixed bowel habits (IBS-M), involves dysregulated gastrointestinal (GI) motility and visceral hypersensitivity. M3 receptors are densely expressed on smooth muscle cells and secretory glands throughout the GI tract and play a crucial role in mediating peristalsis and colonic transit. Antagonism of these receptors can therefore decrease the force and frequency of intestinal contractions, potentially alleviating symptoms of cramping, abdominal pain, and urgency associated with IBS-D.
This compound's profile is particularly promising. Preclinical data indicating it causes "little or no constipation at a dose having an effect on the bladder" is highly relevant. This suggests a therapeutic window may exist where this compound can normalize excessive gut motility without causing the severe constipation that can occur with less selective antimuscarinics.
Proposed Preclinical Experimental Protocol: Visceral Hypersensitivity in a Rat Model
This protocol is designed to assess this compound's effect on visceral pain, a hallmark of IBS.
-
Objective: To determine the efficacy of this compound in reducing visceral hypersensitivity in a water avoidance stress (WAS) rat model of IBS.
-
Animal Model: Adult male Wistar rats are subjected to WAS (1 hour daily for 10 days) to induce visceral hypersensitivity. Control animals are handled but not exposed to stress.
-
Methodology:
-
Group Allocation: Rats are randomized into four groups: (1) No Stress + Vehicle; (2) WAS + Vehicle; (3) WAS + this compound (low dose); (4) WAS + this compound (high dose).
-
Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes prior to testing.
-
Visceral Sensitivity Measurement: Visceromotor response (VMR) to colorectal distension (CRD) is quantified by measuring the abdominal withdrawal reflex (AWR) score. A balloon catheter is inserted into the colon, and pressure is increased incrementally (e.g., 20, 40, 60, 80 mmHg). The AWR is scored by a blinded observer.
-
Data Analysis: AWR scores are compared between groups using a two-way ANOVA. A significant reduction in AWR scores in the this compound-treated groups compared to the WAS + Vehicle group would indicate an analgesic effect.
-
-
Primary Endpoint: Change in AWR score at varying CRD pressures.
References
Methodological & Application
Application Notes: Determining the M3 Receptor Affinity of Velufenacin via Radioligand Binding Assay
Introduction
Velufenacin (also known as DA-8010) is a potent and selective antagonist of the muscarinic M3 receptor, a key therapeutic target in the treatment of overactive bladder.[1][2] The M3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating involuntary bladder contractions.[2] Characterizing the binding affinity of novel compounds like this compound to the M3 receptor is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor. This application note provides a detailed protocol for determining the M3 receptor binding affinity of this compound using a competitive radioligand binding assay.
Data Presentation
The binding affinity of this compound and other comparative M3 receptor antagonists is summarized in the table below. The affinity is expressed as the pKi value, which is the negative logarithm of the equilibrium inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | pKi for human M3 Receptor |
| This compound (DA-8010) | 8.81 ± 0.05 [1] |
| Darifenacin | 9.1 ± 0.1[3] |
| Oxybutynin | 8.9 ± 0.1 |
| Tolterodine | 8.5 ± 0.1 |
| Solifenacin | 8.0 |
| Trospium | 9.3 ± 0.1 |
| Propiverine | 6.4 ± 0.1 |
Signaling Pathway
The M3 muscarinic receptor, upon binding to its endogenous agonist acetylcholine, activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade that results in the contraction of smooth muscle, such as that found in the urinary bladder. This compound, as an antagonist, competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling pathway and reducing bladder muscle contractions.
Caption: M3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor using a competitive radioligand binding assay.
Principle: This assay measures the ability of a non-radioactive compound (this compound) to compete with a radiolabeled ligand for binding to the M3 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic M3 receptor.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound (DA-8010).
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold 20 mM HEPES, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus.
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the human M3 receptor to confluency.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay.
-
-
Competition Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]NMS (at a concentration near its Kd), and the cell membrane preparation.
-
Non-specific Binding: Atropine (1 µM), [³H]NMS, and the cell membrane preparation.
-
Competition Binding: A range of concentrations of this compound, [³H]NMS, and the cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium, typically with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Caption: Workflow for the M3 receptor competitive binding assay.
References
- 1. Pharmacological characterization of DA-8010, a novel muscarinic receptor antagonist selective for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
Application Notes and Protocols for Velufenacin Testing in Animal Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of relevant animal models of overactive bladder (OAB) for the preclinical evaluation of Velufenacin (DA-8010), a novel, potent, and selective muscarinic M3 receptor antagonist. The included protocols offer step-by-step guidance for inducing OAB in rodents and for the subsequent urodynamic assessment of bladder function.
Introduction to Overactive Bladder and the Role of Animal Models
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. It significantly impacts the quality of life for a large portion of the adult population.[1] Animal models are indispensable tools for understanding the pathophysiology of OAB and for the development and validation of new therapeutic agents like this compound. These models aim to replicate the key urodynamic features of OAB, primarily detrusor overactivity.
Mechanism of Action of this compound
This compound is a selective antagonist of the muscarinic M3 receptor.[1][2] In the urinary bladder, parasympathetic cholinergic nerves release acetylcholine (ACh), which primarily acts on M3 receptors on the detrusor smooth muscle to mediate contraction and urination.[3][4] By blocking these M3 receptors, this compound is expected to reduce involuntary bladder contractions during the filling phase, thereby increasing bladder capacity and reducing the symptoms of OAB. Preclinical studies have shown that this compound exhibits high selectivity for the bladder over other tissues like salivary glands, suggesting a potentially lower incidence of side effects such as dry mouth.
M3 Receptor Signaling Pathway in Detrusor Muscle
The binding of acetylcholine to M3 receptors on detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This pathway is the primary target of this compound.
Recommended Animal Models for this compound Testing
Based on preclinical data, the following animal models are recommended for evaluating the efficacy of this compound in treating OAB.
Cyclophosphamide-Induced Overactive Bladder in Rats
This is a widely used model of cystitis that leads to detrusor overactivity. Cyclophosphamide (CYP) is a chemotherapeutic agent that is metabolized to acrolein, an irritant that accumulates in the urine and causes bladder inflammation and urothelial damage. This irritation leads to increased afferent nerve activity and subsequent detrusor overactivity, mimicking the symptoms of OAB. Both acute and chronic models can be established.
Partial Bladder Outlet Obstruction (PBOO) in Rats
This model replicates the bladder dysfunction that can occur due to benign prostatic hyperplasia (BPH) in men, a common cause of OAB symptoms. A ligature is placed around the proximal urethra to create a partial obstruction. Over time, this leads to bladder hypertrophy and detrusor overactivity.
Quantitative Data on this compound Efficacy
The following tables summarize the expected urodynamic outcomes following treatment with this compound in the recommended animal models.
Table 1: Urodynamic Parameters in Partial Bladder Outlet Obstruction (PBOO) Rat Model Treated with this compound (DA-8010)
| Urodynamic Parameter | OAB (PBOO) Control Group | This compound (3 mg/kg/day) Treated Group | Expected Outcome |
| Contraction Interval (min) | Decreased | Significantly Increased | Normalization |
| Contraction Pressure (mmHg) | Increased | Significantly Decreased | Reduction |
| Bladder Capacity | Decreased | Increased | Improvement |
| Voiding Efficiency (%) | Decreased | Increased | Improvement |
Data derived from a study on the effects of oral administration of DA-8010 in a rat model of partial bladder outlet obstruction.
Table 2: Representative Urodynamic Parameters in Cyclophosphamide-Induced OAB Rat Model and Expected Effects of an M3 Antagonist
| Urodynamic Parameter | Control Group | Cyclophosphamide-Induced OAB Group | Expected Effect of M3 Antagonist |
| Micturition Interval (min) | Normal | Significantly Decreased | Increased towards normal |
| Micturition Volume (mL) | Normal | Significantly Decreased | Increased towards normal |
| Basal Bladder Pressure (mmHg) | Normal | Significantly Increased | Decreased towards normal |
| Micturition Pressure (mmHg) | Normal | No significant change or slightly decreased | No significant change |
| Non-voiding Contractions | Absent or infrequent | Frequent and of high amplitude | Decreased frequency and amplitude |
Note: Specific quantitative data for this compound in the cyclophosphamide-induced OAB model were not publicly available in the searched literature. This table is based on typical findings in this model and the expected therapeutic effects of a selective M3 antagonist.
Experimental Protocols
Protocol 1: Cyclophosphamide-Induced Overactive Bladder in Rats
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Urethane (for anesthesia)
-
Urodynamic measurement setup (infusion pump, pressure transducer, data acquisition system)
-
Bladder catheter (e.g., PE-50 tubing)
Procedure:
-
Induction of OAB:
-
Prepare a solution of CYP in sterile saline. A common dosage for an acute model is a single intraperitoneal (i.p.) injection of 150-200 mg/kg. For a chronic model, repeated lower doses (e.g., 75 mg/kg i.p. every third day for 10 days) can be used.
-
Administer the CYP solution to the rats via i.p. injection. Control animals should receive an equivalent volume of sterile saline.
-
-
Urodynamic Assessment (typically 24-48 hours after single CYP injection for acute model):
-
Anesthetize the rat with urethane (e.g., 1.2 g/kg i.p.).
-
Place the rat in a supine position.
-
Make a midline abdominal incision to expose the bladder.
-
Carefully insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Close the abdominal incision.
-
Allow the rat to stabilize for approximately 30-60 minutes.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Begin continuous infusion of sterile saline into the bladder at a constant rate (e.g., 0.04 mL/min).
-
Record intravesical pressure continuously.
-
Measure urodynamic parameters such as micturition interval, micturition volume, basal pressure, and the frequency and amplitude of non-voiding contractions.
-
-
Drug Administration:
-
This compound or vehicle can be administered orally or intravenously at a predetermined time before the urodynamic assessment.
-
Protocol 2: Partial Bladder Outlet Obstruction (PBOO) in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk suture (e.g., 4-0 or 5-0)
-
Urodynamic measurement setup (as described above)
Procedure:
-
Surgical Induction of PBOO:
-
Anesthetize the rat.
-
Make a lower abdominal midline incision to expose the bladder and proximal urethra.
-
Carefully dissect the urethra at the bladder neck.
-
Place a ligature of silk suture around the urethra. To create a partial obstruction, the ligature is often tied around the urethra and a temporary spacer (e.g., a needle or a catheter of a specific diameter) which is then removed.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as required.
-
Sham-operated control animals undergo the same procedure without the tightening of the ligature.
-
-
Post-operative Care and Development of OAB:
-
House the rats individually and monitor their recovery.
-
OAB characteristics typically develop over a period of 2-6 weeks.
-
-
Urodynamic Assessment:
-
Follow the same procedure for urodynamic measurement as described in Protocol 1. The assessment is typically performed several weeks after the PBOO surgery.
-
-
Drug Administration:
-
This compound or vehicle can be administered, for example, daily via oral gavage for a specified period before the final urodynamic assessment.
-
Experimental and Logical Workflow Diagrams
References
- 1. ëìST [rnd.donga-st.com]
- 2. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urodynamic Studies in Rats Treated with Velufenacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the urodynamic effects of Velufenacin (formerly DA-8010), a selective muscarinic M3 receptor antagonist, in preclinical rat models of overactive bladder (OAB). Detailed protocols for inducing OAB and performing urodynamic assessments are included to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. The primary pathophysiology involves involuntary contractions of the detrusor muscle, which is largely mediated by the activation of M3 muscarinic receptors by acetylcholine. This compound is a novel M3 receptor antagonist that has demonstrated high selectivity for the bladder over other tissues, such as salivary glands, suggesting a favorable side-effect profile. Urodynamic studies in validated animal models are crucial for evaluating the efficacy and mechanism of action of new therapeutic agents like this compound.
Mechanism of Action: M3 Receptor Antagonism
This compound exerts its therapeutic effect by competitively blocking the M3 muscarinic acetylcholine receptor in the detrusor muscle of the bladder.[1] Acetylcholine released from parasympathetic nerves normally binds to these receptors, initiating a signaling cascade that leads to smooth muscle contraction and micturition.
The binding of acetylcholine to M3 receptors, which are Gq protein-coupled, activates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calcium-dependent signaling pathways that ultimately result in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[3][4]
By antagonizing the M3 receptor, this compound prevents this signaling cascade, thereby reducing involuntary detrusor contractions and improving the symptoms of OAB.
Urodynamic Effects of this compound in Rat Models of Overactive Bladder
This compound has been evaluated in two primary rat models of OAB: the cyclophosphamide-induced cystitis model and the partial bladder outlet obstruction (pBOO) model.
Cyclophosphamide-Induced Overactive Bladder Model
This model mimics the inflammatory conditions that can lead to OAB. Intraperitoneal injection of cyclophosphamide induces bladder inflammation and detrusor overactivity.
Experimental Data:
In a study using this model, a single intra-arterial administration of this compound (0.3 mg/kg) demonstrated a significant increase in the intercontraction interval (ICI), a key indicator of reduced bladder overactivity. Notably, other urodynamic parameters such as basal pressure (BP), threshold pressure (TP), and maximal pressure (MP) were not significantly altered, suggesting that this compound can normalize bladder storage function without impairing voiding contractility.
| Parameter | Vehicle (Control) | This compound (0.3 mg/kg) | P-value |
| Intercontraction Interval (sec) | 74.4 ± 25.4 | 95.0 ± 35.7 | 0.015 |
| Basal Pressure (cmH₂O) | No significant change | No significant change | NS |
| Threshold Pressure (cmH₂O) | No significant change | No significant change | NS |
| Maximal Pressure (cmH₂O) | No significant change | No significant change | NS |
| Data are presented as mean ± standard deviation. NS = Not Significant. |
Partial Bladder Outlet Obstruction (pBOO) Model
The pBOO model simulates the bladder dysfunction that can result from conditions such as benign prostatic hyperplasia. The obstruction leads to compensatory changes in the bladder, including detrusor overactivity.
Experimental Data:
Oral administration of this compound (3 mg/kg/day) for 14 days in rats with pBOO resulted in a significant increase in the contraction interval and a decrease in contraction pressure, indicating an improvement in bladder storage and a reduction in hypercontractility.
| Parameter | OAB Control Group | This compound (3 mg/kg/day) | P-value |
| Contraction Interval (min) | Significantly shorter than sham | Significantly longer than OAB control | < 0.05 |
| Contraction Pressure (mmHg) | Significantly higher than sham | Significantly lower than OAB control | < 0.05 |
| Specific mean and SD/SEM values were not available in the abstract; however, the study reported statistically significant differences. |
Experimental Protocols
The following are detailed protocols for the induction of OAB in rats and the subsequent urodynamic evaluation.
Protocol 1: Cyclophosphamide-Induced Cystitis Model
Objective: To induce an overactive bladder phenotype through chemical cystitis.
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Cyclophosphamide (CYP)
-
Sterile saline or distilled water for injection
-
Anesthesia (e.g., Zoletil and Rompun, or as per institutional guidelines)
-
PE-50 tubing for bladder catheterization
Procedure:
-
Acclimatize rats to the housing facility for at least one week.
-
Induce cystitis by a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 100-150 mg/kg. Dissolve CYP in sterile saline or distilled water.
-
House the rats for 3 days post-injection to allow for the development of bladder overactivity.
-
On the day of the experiment, anesthetize the rats according to your institution's approved protocol.
-
Perform bladder catheterization for cystometry.
Protocol 2: Partial Bladder Outlet Obstruction (pBOO) Model
Objective: To induce detrusor overactivity secondary to a physical obstruction.
Materials:
-
Female Sprague-Dawley rats
-
Anesthesia (as per institutional guidelines)
-
Surgical instruments
-
Suture material
Procedure:
-
Anesthetize the rat.
-
Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.
-
Create a partial obstruction by placing a ligature around the urethra. The degree of obstruction can be standardized by tying the ligature around the urethra and a temporary indwelling catheter of a specific diameter, which is then removed.
-
Close the abdominal incision in layers.
-
Allow the rats to recover for a period of 2 to 4 weeks to allow for the development of bladder hypertrophy and detrusor overactivity.
Protocol 3: Urodynamic Evaluation (Cystometry)
Objective: To assess bladder function by measuring pressure-volume relationships.
Materials:
-
Anesthetized or conscious, restrained rat with an implanted bladder catheter
-
Infusion pump
-
Pressure transducer
-
Data acquisition system (e.g., PowerLab®)
-
Sterile saline
Procedure:
-
Catheter Implantation (if not already performed): Under anesthesia, expose the bladder through a midline abdominal incision. Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture. Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Cystometry Setup: Connect the externalized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Acclimatization: Allow the animal to stabilize in the experimental setup (e.g., a metabolic cage for conscious rats) for 30-60 minutes.
-
Continuous Infusion Cystometry:
-
Infuse sterile saline at a constant rate (e.g., 0.04 ml/min) into the bladder.
-
Continuously record the intravesical pressure.
-
Record at least three reproducible micturition cycles.
-
-
Data Analysis: From the cystometrogram, determine the following parameters:
-
Intercontraction Interval (ICI): The time between micturition contractions.
-
Basal Pressure (BP): The lowest bladder pressure recorded during the filling phase.
-
Threshold Pressure (TP): The bladder pressure immediately preceding a micturition contraction.
-
Maximal Pressure (MP) or Micturition Pressure: The peak pressure reached during a micturition contraction.
-
Bladder Capacity: The volume of infused saline at which a micturition contraction is initiated.
-
Voided Volume: The volume of urine expelled during micturition.
-
Residual Volume: The volume of saline remaining in the bladder after micturition (can be measured by withdrawing fluid post-void).
-
References
- 1. ëìST [rnd.donga-st.com]
- 2. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for HPLC-MS/MS Quantification of Velufenacin in Plasma
This document provides a comprehensive guide for the quantitative analysis of Velufenacin in human plasma using a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a novel muscarinic receptor antagonist under investigation for the treatment of overactive bladder.[1] Accurate determination of its concentration in plasma is essential for evaluating its pharmacokinetic profile. This method employs Solid-Phase Extraction (SPE) for sample clean-up, followed by reversed-phase HPLC for chromatographic separation and tandem mass spectrometry for sensitive and selective detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Human plasma (blank, drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
SPE manifold for sample processing
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration suitable for spiking in plasma samples.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for sample preparation in bioanalysis due to its selectivity and efficiency in removing matrix interferences.[2][3][4]
-
Pre-treatment: To 200 µL of a plasma sample, add 25 µL of the internal standard working solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water, followed by 1 mL of 50% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
HPLC-MS/MS Conditions
The chromatographic separation is critical for resolving the analyte from endogenous plasma components.[5]
-
HPLC System:
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for efficient separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Data Presentation
The following tables summarize the key parameters for the HPLC-MS/MS method.
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 90 | 10 |
| 0.5 - 2.5 | 10 | 90 |
| 2.5 - 3.0 | 10 | 90 |
| 3.0 - 3.1 | 90 | 10 |
| 3.1 - 4.0 | 90 | 10 |
Table 2: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | [To be optimized] |
Note: The specific m/z transitions and collision energies must be optimized by infusing the pure analyte and internal standard into the mass spectrometer.
Table 3: Method Validation Parameters (Typical Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
Visualizations
The following diagrams illustrate the key processes involved in the quantification of this compound.
References
- 1. Evaluation of Food Effect on the Pharmacokinetics of this compound, a New Muscarinic Receptor Antagonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, solid phase extraction technique for the high-throughput assay of darifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
Application Note: High-Throughput Quantification of Velufenacin and its Putative Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Velufenacin (DA-8010) is a novel and selective muscarinic M3 receptor antagonist in development for the treatment of overactive bladder.[1][2] To support pharmacokinetic and toxicokinetic studies, a sensitive, robust, and high-throughput bioanalytical method for the simultaneous quantification of this compound and its potential metabolites in human plasma is essential. This application note presents a detailed protocol for the analysis of this compound and two of its putative metabolites, a hydrolysis product (M1) and an N-dealkylation product (M2), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established bioanalytical techniques for similar muscarinic antagonists and provides a framework for method development and validation.[3][4][5]
Analytical Method
1. Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.
Protocol:
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), such as Solifenacin-d5.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column, providing good peak shape and resolution for the analytes.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ACE C18, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Run Time | 4.0 minutes |
3. Mass Spectrometry
The analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Source Temperature | 500°C |
Table 3: MRM Transitions and Compound Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 363.1 | 112.1 | 80 | 35 |
| Metabolite M1 (Hydrolysis) | 243.1 | 112.1 | 75 | 30 |
| Metabolite M2 (N-dealkylation) | 349.1 | 112.1 | 80 | 35 |
| IS (Solifenacin-d5) | 368.2 | 112.1 | 85 | 38 |
Note: The MRM transitions for metabolites are predicted based on the structure of this compound and common metabolic pathways for similar compounds. These would need to be confirmed experimentally.
Experimental Workflows and Signaling Pathways
Diagram 1: Bioanalytical Workflow for this compound Analysis
Caption: A schematic of the bioanalytical workflow for the quantification of this compound.
Diagram 2: Putative Metabolic Pathway of this compound
Caption: Proposed major metabolic pathways for this compound.
Conclusion
This application note provides a comprehensive, albeit putative, LC-MS/MS method for the quantification of this compound and its potential metabolites in human plasma. The described protocol offers a starting point for the development and validation of a bioanalytical assay that can be used to support drug development programs for this novel muscarinic antagonist. The method is designed to be high-throughput, sensitive, and robust, making it suitable for the analysis of a large number of samples from clinical and preclinical studies. Further method validation in accordance with regulatory guidelines is necessary before its application in regulated bioanalysis.
References
- 1. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ëìST [rnd.donga-st.com]
- 3. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of a novel M3 muscarinic receptor antagonist and its active 5-OH metabolite in human plasma using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Developing a Stable Formulation for Velufenacin Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a stable formulation of Velufenacin, a selective muscarinic M3 receptor antagonist, intended for preclinical research. The following protocols outline a systematic approach to characterize the physicochemical properties of this compound and to screen and select a suitable formulation to ensure consistent and reliable results in preclinical studies.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation development strategy.
Experimental Protocol: Physicochemical Profiling
Objective: To determine the key physicochemical parameters of this compound to guide formulation strategy.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
-
1-Octanol
-
High-purity water
-
Analytical balance
-
pH meter
-
UV-Vis spectrophotometer or HPLC-UV
-
Thermostatically controlled shaker
Methodology:
-
Aqueous Solubility Determination:
-
Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6.8, 7.4, and 9).
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
pKa Determination:
-
Utilize a potentiometric titration method or a UV-spectrophotometric method.
-
For the spectrophotometric method, record the UV-Vis spectra of this compound solutions at various pH values.
-
The change in absorbance at a specific wavelength as a function of pH can be used to calculate the pKa.
-
-
LogP (Partition Coefficient) Determination:
-
Prepare a saturated solution of this compound in the aqueous phase (e.g., PBS pH 7.4).
-
Add an equal volume of 1-octanol.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Separate the aqueous and octanol phases by centrifugation.
-
Determine the concentration of this compound in both phases using a suitable analytical method.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Data Presentation: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value (Hypothetical) | Implication for Formulation |
| Molecular Weight | 362.83 g/mol | --- |
| Appearance | White to off-white solid powder | Standard handling procedures for solids apply. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Poorly soluble; requires enabling formulation strategies. |
| pKa | 8.5 (basic) | Solubility may be enhanced at acidic pH. |
| LogP | 3.8 | Lipophilic compound, suggesting good membrane permeability but poor aqueous solubility (potential BCS Class II). |
Formulation Screening
Based on the poor aqueous solubility of this compound, a screening of various formulation approaches is necessary to identify a suitable vehicle for preclinical studies.
Experimental Workflow: Formulation Screening
Experimental Protocol: Formulation Screening
Objective: To prepare and evaluate different formulations of this compound to achieve the target concentration and maintain physical stability.
Materials:
-
This compound powder
-
Aqueous Vehicles: HCl, NaOH, citrate buffers, phosphate buffers
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO)
-
Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Lipid Vehicles: Corn oil, Sesame oil
-
Glass vials, magnetic stirrer, vortex mixer, sonicator
Methodology:
-
Preparation of Formulations:
-
Aqueous (pH Adjustment): Attempt to dissolve this compound in acidic buffer (e.g., pH 3-5) to a target concentration (e.g., 1 mg/mL).
-
Co-solvent Systems:
-
Dissolve this compound in a co-solvent (e.g., PEG 400) and then dilute with an aqueous vehicle. A common example is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Surfactant Dispersions:
-
Disperse this compound in an aqueous solution containing a surfactant (e.g., 5% Tween 80).
-
-
Cyclodextrin Complexes:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 20% w/v SBE-β-CD in saline). Add this compound and stir until dissolved.
-
-
Lipid-based Formulations:
-
Disperse this compound in the lipid vehicle (e.g., corn oil) and mix thoroughly.
-
-
-
Physical Stability Assessment:
-
Visually inspect each formulation immediately after preparation for clarity and absence of precipitation.
-
Store the formulations at room temperature and 4°C.
-
Visually inspect at 1, 4, and 24 hours for any signs of precipitation, crystallization, or phase separation.
-
Data Presentation: Formulation Screening Results (Hypothetical Data)
| Formulation ID | Composition | Target Conc. (mg/mL) | Initial Observation | Physical Stability (24h @ RT) |
| F1 | pH 4.0 Citrate Buffer | 1.0 | Hazy suspension | Precipitation |
| F2 | 20% PEG 400 in Water | 1.0 | Clear solution | Precipitation |
| F3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 | Clear solution | Clear, no precipitation |
| F4 | 5% Tween 80 in Water | 1.0 | Milky dispersion | Stable dispersion |
| F5 | 20% SBE-β-CD in Saline | 2.5 | Clear solution | Clear, no precipitation |
| F6 | Corn Oil | 2.5 | Fine suspension | Stable suspension |
Stability-Indicating Method and Formulation Stability Study
A validated stability-indicating analytical method is crucial for accurately assessing the chemical stability of the selected formulation.
Experimental Protocol: HPLC Method for Stability Testing
Objective: To develop and validate an HPLC method to quantify this compound and detect any degradation products.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or other suitable buffer components
-
This compound reference standard
Methodology:
-
Method Development:
-
Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
Expose this compound solutions to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Analyze the stressed samples to ensure the method can separate the this compound peak from all degradation product peaks.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and range.
-
Experimental Protocol: Short-Term Stability Study
Objective: To evaluate the chemical stability of the lead this compound formulation(s) under defined storage conditions.
Materials & Equipment:
-
Selected this compound formulation(s)
-
Validated stability-indicating HPLC method
-
Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)
-
Refrigerator (2-8°C)
Methodology:
-
Sample Preparation:
-
Prepare a sufficient quantity of the lead formulation(s).
-
Aliquot the formulation into appropriate sealed containers.
-
-
Storage:
-
Store the samples at the following conditions:
-
2-8°C (refrigerated)
-
25°C/60% Relative Humidity (RT)
-
40°C/75% Relative Humidity (accelerated)
-
-
-
Time Points:
-
Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 4 weeks).
-
-
Analysis:
-
At each time point, determine the concentration of this compound and the presence of any degradation products using the validated HPLC method.
-
Record physical appearance (color, clarity, precipitation).
-
Data Presentation: Stability Study of this compound Formulation F5 (Hypothetical Data)
Formulation: 2.5 mg/mL this compound in 20% SBE-β-CD in Saline
| Storage Condition | Time Point | Physical Appearance | Assay (% of Initial) | Total Impurities (%) |
| 2-8°C | 0 | Clear, colorless solution | 100.0 | < 0.1 |
| 1 week | Clear, colorless solution | 99.8 | < 0.1 | |
| 2 weeks | Clear, colorless solution | 99.9 | < 0.1 | |
| 4 weeks | Clear, colorless solution | 99.7 | 0.1 | |
| 25°C/60% RH | 0 | Clear, colorless solution | 100.0 | < 0.1 |
| 1 week | Clear, colorless solution | 99.5 | 0.1 | |
| 2 weeks | Clear, colorless solution | 99.2 | 0.2 | |
| 4 weeks | Clear, colorless solution | 98.8 | 0.3 | |
| 40°C/75% RH | 0 | Clear, colorless solution | 100.0 | < 0.1 |
| 1 week | Clear, colorless solution | 98.1 | 0.5 | |
| 2 weeks | Clear, colorless solution | 96.5 | 0.9 | |
| 4 weeks | Clear, colorless solution | 94.2 | 1.5 |
This compound Signaling Pathway
This compound is a selective antagonist of the muscarinic acetylcholine receptor M3 (M3R).
Application Notes and Protocols for In Vivo Efficacy Assessment of Velufenacin in a Cyclophosphamide-Induced Overactive Bladder (OAB) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for evaluating the in vivo efficacy of Velufenacin, a novel M3 muscarinic receptor antagonist, in a well-established cyclophosphamide (CYP)-induced rodent model of overactive bladder (OAB).
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence.[1] The primary pathophysiology involves involuntary contractions of the detrusor muscle during the bladder filling phase.[2] Muscarinic M3 receptors play a crucial role in mediating these contractions, making them a key target for pharmacotherapy.[1][3]
This compound (DA-8010) is a potent and selective M3 muscarinic receptor antagonist.[4] By blocking the binding of acetylcholine to M3 receptors on the detrusor smooth muscle, this compound is expected to suppress involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB. Preclinical studies have demonstrated its efficacy in increasing the micturition interval in a CYP-induced OAB rat model.
The cyclophosphamide-induced OAB model is a widely used and clinically relevant animal model that mimics the bladder inflammation and hyperactivity seen in human OAB. This model is valuable for the preclinical evaluation of novel therapeutic agents like this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as an M3 receptor antagonist in bladder smooth muscle.
Experimental Protocol
This protocol details the in vivo assessment of this compound efficacy in a cyclophosphamide-induced OAB model in female Sprague-Dawley rats.
Animals and Acclimatization
-
Species: Female Sprague-Dawley rats (200-250g).
-
Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
Induction of Overactive Bladder
-
Agent: Cyclophosphamide (CYP), a chemical irritant that induces bladder inflammation and hyperactivity.
-
Procedure: Administer CYP intraperitoneally (i.p.) at a dose of 150 mg/kg to induce cystitis. A single injection is typically sufficient for an acute model, with urodynamic assessments performed 24-48 hours post-injection. For a chronic model, repeated lower doses (e.g., 75 mg/kg every third day for 10 days) can be used.
-
Control Group: Administer an equivalent volume of sterile saline i.p.
Experimental Groups
-
Group 1: Sham Control: Saline injection + Vehicle administration.
-
Group 2: CYP Control (OAB): CYP injection + Vehicle administration.
-
Group 3: this compound Treatment (Low Dose): CYP injection + this compound (e.g., 1 mg/kg, p.o.).
-
Group 4: this compound Treatment (High Dose): CYP injection + this compound (e.g., 3 mg/kg, p.o.).
-
Group 5 (Optional): Positive Control: CYP injection + Solifenacin (a known M3 antagonist) administration.
Drug Administration
-
Route: Oral gavage (p.o.) is a common route for preclinical drug evaluation.
-
Timing: Administer this compound or vehicle 1-2 hours before the urodynamic assessment.
Urodynamic Assessment (Cystometry)
-
Anesthesia: Anesthetize the rats with urethane (1.2 g/kg, i.p.).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a polyethylene catheter (PE-50) into the bladder dome and secure it with a purse-string suture.
-
Connect the other end of the catheter to a three-way stopcock, which is linked to a pressure transducer and a syringe pump.
-
-
Cystometric Recordings:
-
After a 30-minute stabilization period, infuse warm sterile saline into the bladder at a constant rate (e.g., 0.04 mL/min).
-
Continuously record intravesical pressure.
-
Key urodynamic parameters to be measured include:
-
Voiding Frequency: Number of micturition cycles per unit of time.
-
Basal Pressure (BP): Intravesical pressure at the start of filling.
-
Threshold Pressure (TP): Intravesical pressure immediately before the start of a micturition contraction.
-
Peak Micturition Pressure (PMP): Maximum intravesical pressure during a micturition contraction.
-
Intercontraction Interval (ICI): Time between two consecutive micturition contractions.
-
Bladder Capacity (BC): Infused volume at which a micturition contraction occurs.
-
Non-Voiding Contractions (NVCs): Involuntary detrusor contractions during the filling phase that do not result in voiding.
-
-
Data Analysis
-
Analyze the recorded cystometrograms to determine the values of the urodynamic parameters.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups. A p-value < 0.05 is typically considered statistically significant.
Experimental Workflow
Caption: Workflow for the in vivo assessment of this compound in the CYP-induced OAB model.
Data Presentation
The following tables represent expected quantitative outcomes from the study.
Table 1: Effects of this compound on Micturition Frequency and Intervals
| Group | Treatment | Voiding Frequency (voids/hour) | Intercontraction Interval (ICI) (min) |
| 1 | Sham + Vehicle | 4.2 ± 0.5 | 14.3 ± 1.2 |
| 2 | CYP + Vehicle | 12.5 ± 1.1 | 4.8 ± 0.4 |
| 3 | CYP + this compound (1 mg/kg) | 8.1 ± 0.9# | 7.4 ± 0.8# |
| 4 | CYP + this compound (3 mg/kg) | 5.5 ± 0.7# | 10.9 ± 1.0# |
Data are presented as mean ± SEM. *p<0.05 vs. Sham; #p<0.05 vs. CYP + Vehicle.
Table 2: Effects of this compound on Bladder Capacity and Pressures
| Group | Treatment | Bladder Capacity (mL) | Peak Micturition Pressure (cmH₂O) | Non-Voiding Contractions (amplitude, cmH₂O) |
| 1 | Sham + Vehicle | 0.57 ± 0.05 | 35.2 ± 2.1 | 1.5 ± 0.3 |
| 2 | CYP + Vehicle | 0.19 ± 0.02 | 34.8 ± 2.5 | 8.9 ± 1.0 |
| 3 | CYP + this compound (1 mg/kg) | 0.30 ± 0.03# | 36.1 ± 2.3 | 4.2 ± 0.7# |
| 4 | CYP + this compound (3 mg/kg) | 0.44 ± 0.04# | 35.5 ± 2.0 | 2.1 ± 0.4# |
Data are presented as mean ± SEM. *p<0.05 vs. Sham; #p<0.05 vs. CYP + Vehicle.
Expected Outcomes and Interpretation
In the CYP-induced OAB model, rats are expected to exhibit increased voiding frequency, decreased intercontraction interval, and reduced bladder capacity, along with a significant increase in non-voiding contractions, indicative of detrusor overactivity.
Treatment with this compound is anticipated to reverse these effects in a dose-dependent manner. A successful outcome would show that this compound significantly:
-
Decreases voiding frequency.
-
Increases the intercontraction interval.
-
Increases bladder capacity.
-
Reduces the frequency and amplitude of non-voiding contractions.
These findings would provide strong preclinical evidence for the efficacy of this compound in treating overactive bladder by demonstrating its ability to restore normal bladder function in a disease model. The lack of significant effect on peak micturition pressure would suggest that this compound does not impair the normal voiding reflex.
References
- 1. ëìST [rnd.donga-st.com]
- 2. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]
- 3. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Assessing Velufenacin's Effect on Salivary Gland Secretion In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velufenacin (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist.[1] The M3 receptor plays a crucial role in stimulating salivary gland secretion.[2] Consequently, antagonism of this receptor can lead to a common side effect of antimuscarinic drugs: xerostomia, or dry mouth. This compound has demonstrated greater selectivity for the urinary bladder over salivary glands in preclinical studies, suggesting a potentially lower incidence of dry mouth compared to other drugs in its class.[1][2] This document provides detailed protocols for assessing the in vivo effects of this compound on salivary gland secretion in animal models, enabling researchers to quantify its tissue selectivity and potential for causing dry mouth.
Data Presentation
The following tables summarize preclinical data on this compound's selectivity and inhibitory effects on salivary secretion.
Table 1: In Vivo Functional Selectivity of this compound for Urinary Bladder over Salivary Gland in Rats
| Compound | Bladder Contraction Inhibition (ID₃₀, mg/kg, i.v.) | Salivary Secretion Inhibition | In Vivo Selectivity Ratio (Salivary/Bladder) |
| This compound (DA-8010) | 0.08 | Data on file | Higher than comparators |
| Solifenacin | Not specified | Not specified | 3.1-fold lower than this compound |
| Oxybutynin | Not specified | Not specified | 3.2-fold lower than this compound |
| Darifenacin | Not specified | Not specified | 5.2-fold lower than this compound |
Data adapted from preclinical studies on DA-8010.[1] The selectivity ratio is a measure of the drug's potency for the bladder versus the salivary gland, with a higher ratio indicating greater bladder selectivity.
Table 2: Muscarinic Receptor Binding Selectivity of this compound in Mice (Oral Administration)
| Compound (Dose) | Bladder Receptor Occupancy | Submaxillary Gland Receptor Occupancy |
| This compound (3 mg/kg) | Sustained for at least 24 hours | Moderate and transient (declined after 2 hours) |
| Solifenacin (30 mg/kg) | Similar but lower than this compound | Moderate and transient |
| Oxybutynin (30 mg/kg) | Not significant | Faster and greater increase, but transient |
This table illustrates this compound's more selective and persistent binding to muscarinic receptors in the bladder compared to the salivary gland after oral administration.
Experimental Protocols
Protocol 1: Assessment of Pilocarpine-Induced Salivation in Rats
This protocol is designed to measure the inhibitory effect of this compound on salivary secretion stimulated by the muscarinic agonist pilocarpine.
Materials:
-
This compound (DA-8010)
-
Pilocarpine hydrochloride
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Saline solution (0.9% NaCl)
-
Pre-weighed cotton balls or absorbent swabs
-
Forceps
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Use adult male or female rats (e.g., Sprague-Dawley, 200-250g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast the animals for a minimum of 2 hours before the experiment to prevent contamination of saliva with food particles.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally (p.o.) or intravenously (i.v.) at the desired doses and pre-treatment times.
-
-
Anesthesia:
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
-
-
Saliva Collection:
-
Thirty minutes after this compound/vehicle administration, induce salivation by subcutaneous (s.c.) or intraperitoneal (i.p.) injection of pilocarpine hydrochloride (e.g., 4 µmol/kg).
-
Immediately after pilocarpine injection, place a pre-weighed cotton ball into the rat's mouth.
-
Collect saliva for a fixed period, typically 7-15 minutes.
-
-
Measurement:
-
Carefully remove the cotton ball using forceps and place it in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight.
-
Salivary secretion can be expressed as the total weight of saliva collected over the collection period.
-
-
Data Analysis:
-
Calculate the percentage inhibition of salivation for each this compound-treated group compared to the vehicle-treated control group.
-
Determine the dose-response relationship and calculate the ID₅₀ (the dose that causes 50% inhibition of salivation).
-
Protocol 2: Histopathological Examination of Salivary Glands
This protocol outlines the procedure for the histological assessment of salivary glands following treatment with this compound to identify any morphological changes.
Materials:
-
This compound (DA-8010)
-
Vehicle control
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Animal Treatment and Tissue Collection:
-
Treat rats with this compound or vehicle control for a specified duration (e.g., single dose or repeated dosing for several days).
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the submandibular, parotid, and sublingual salivary glands.
-
-
Tissue Fixation and Processing:
-
Fix the collected salivary glands in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess the general morphology of the acinar and ductal cells.
-
Look for any signs of cellular damage, such as vacuolization, atrophy, inflammation, or changes in granular content. While this compound is an antagonist, chronic administration studies may be warranted to assess any long-term structural changes.
-
Mandatory Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway in Salivary Gland Acinar Cells.
Caption: Experimental Workflow for In Vivo Assessment of this compound.
References
- 1. Pharmacological characterization of DA-8010, a novel muscarinic receptor antagonist selective for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Velufenacin in Animal Models of Overactive Bladder Using Conscious Cystometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence.[1] The primary pathophysiology involves involuntary contractions of the detrusor muscle during the bladder filling phase, largely mediated by the activation of M3 muscarinic receptors.[2] Velufenacin (DA-8010) is a novel, potent, and selective M3 muscarinic receptor antagonist developed for the treatment of OAB.[1][3] Preclinical evaluation of novel therapeutics for OAB often employs conscious cystometry in animal models to assess their efficacy on bladder function in a physiologically relevant state, free from the confounding effects of anesthesia.[4]
These application notes provide a detailed protocol for utilizing conscious cystometry in rat models of OAB to evaluate the therapeutic potential of this compound. The document outlines the experimental workflow, data interpretation, and presents quantitative data from preclinical studies.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by competitively antagonizing acetylcholine at the M3 muscarinic receptors on the detrusor smooth muscle of the bladder. The binding of acetylcholine to M3 receptors is a key step in initiating bladder contraction. By blocking this interaction, this compound suppresses involuntary detrusor contractions during the bladder filling phase, thereby increasing bladder capacity and reducing the frequency of micturition. Preclinical studies have demonstrated this compound's high selectivity for the bladder over other tissues like the salivary glands, suggesting a potentially lower incidence of common anticholinergic side effects such as dry mouth.
Figure 1: Signaling pathway of this compound's antagonism at the M3 receptor.
Data Presentation: Urodynamic Effects of this compound in Conscious Rat Models
The following tables summarize the quantitative data from preclinical studies evaluating this compound (DA-8010) in conscious rat models of overactive bladder induced by partial bladder outlet obstruction (pBOO) and cyclophosphamide (CYP).
Table 1: Effects of Intravenous this compound (DA-8010) on Cystometric Parameters in Conscious Rats with Partial Bladder Outlet Obstruction (pBOO)
| Parameter | Sham Control | pBOO + Vehicle | pBOO + DA-8010 (0.03 mg/kg) | pBOO + DA-8010 (0.1 mg/kg) | pBOO + Solifenacin |
| Micturition Interval | Increased vs. pBOO | - | Increased | Significantly Increased | Increased |
| Micturition Volume | Increased vs. pBOO | - | Increased | Significantly Increased | No significant effect |
| Bladder Capacity | Increased vs. pBOO | - | Increased | Significantly Increased | - |
| Residual Volume | - | - | No significant difference | No significant difference | Significantly Increased |
| Peak Micturition Pressure | - | - | No significant effect | Decreased | - |
| Basal Pressure | - | - | No significant effect | Decreased | - |
Table 2: Effects of Oral this compound (DA-8010) on Cystometric Parameters in a Rat Model of Overactive Bladder Induced by Partial Bladder Outlet Obstruction (pBOO)
| Parameter | Sham-operated Control | OAB Group (pBOO) | DA-8010 (0.3 mg/kg/day) | DA-8010 (1 mg/kg/day) | DA-8010 (3 mg/kg/day) |
| Contraction Interval | - | - | No significant change | No significant change | Significantly Increased |
| Contraction Pressure | - | - | No significant change | No significant change | Significantly Decreased |
Table 3: Effects of Intra-arterial this compound (DA-8010) in a Cyclophosphamide (CYP)-Induced Overactive Bladder Rat Model
| Parameter | Baseline (CYP-treated) | After DA-8010 (0.3 mg/kg) | After Vehicle |
| Intercontraction Interval (ICI) (sec) | 74.4 ± 25.4 | 95.0 ± 35.7 (p=0.015) | No significant change |
| Basal Pressure (BP) | No significant change | No significant change | No significant change |
| Threshold Pressure (TP) | No significant change | No significant change | No significant change |
| Maximal Pressure (MP) | No significant change | No significant change | No significant change |
Experimental Protocols
A detailed methodology for conducting conscious cystometry to evaluate this compound in a rat model of overactive bladder is provided below. This protocol is based on established methods and findings from preclinical studies.
I. Animal Model Preparation
Two common models for inducing overactive bladder in rats are Partial Bladder Outlet Obstruction (pBOO) and Cyclophosphamide (CYP) injection.
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Partial Bladder Outlet Obstruction (pBOO) Model:
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Anesthetize female Sprague-Dawley rats (200-250g).
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Make a lower abdominal midline incision to expose the bladder and proximal urethra.
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Create a partial obstruction by ligating the urethra around an indwelling catheter or rod, which is subsequently removed.
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Allow a recovery period of 2-4 weeks for the development of detrusor overactivity.
-
-
Cyclophosphamide (CYP)-Induced OAB Model:
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Administer a single intraperitoneal injection of cyclophosphamide (100 mg/kg) to female Sprague-Dawley rats.
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Cystitis and bladder overactivity typically develop within 3 days.
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II. Surgical Implantation of Bladder Catheter
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Anesthetize the rat using an appropriate anesthetic (e.g., Zoletil and Rompun).
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Make a midline abdominal incision to expose the bladder.
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Implant a polyethylene catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.
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Exteriorize the catheter through the subcutaneous tissue to the dorsal neck region.
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Close the abdominal incision in layers.
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Allow the animal to recover for at least 3 days before cystometric evaluation.
III. Conscious Cystometry Procedure
References
- 1. The effects of oral administration of the novel muscarinic receptor antagonist DA-8010 on overactive bladder in rat with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. ëìST [rnd.donga-st.com]
- 4. The Role of Intra-abdominal Pressure Measurement in Awake Rat Cystometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Velufenacin solubility issues for in vitro assays
Welcome to the technical support center for Velufenacin. This resource provides troubleshooting guides and answers to frequently asked questions regarding the handling of this compound, with a specific focus on overcoming solubility challenges in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its hydrophobic nature, this compound is practically insoluble in aqueous buffers. The recommended solvent for preparing primary stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of ≤0.5% is recommended.[3][4] Some robust cell lines may tolerate up to 1%, but it is critical to run a vehicle control (media with the same final DMSO concentration as your treated samples) to ensure the solvent does not affect your experimental results.[5]
Q3: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous culture medium. Why is this happening and how can I stop it?
A3: This common phenomenon is often called "crashing out." It occurs because the compound, which is stable in a high concentration of organic solvent, becomes supersaturated and falls out of solution when rapidly diluted into an aqueous environment where its solubility is much lower. To prevent this, try pre-warming the medium to 37°C and adding the DMSO stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion.
Q4: Can I use pH modification to improve this compound solubility?
A4: Yes, this can be an effective strategy. This compound is a weakly basic compound (pKa = 7.8) and its solubility is pH-dependent. In acidic conditions (pH < 6.0), its solubility in aqueous solutions increases significantly. If your assay can tolerate a lower pH, adjusting the buffer may be a viable option.
Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data should be used as a guide for stock solution preparation and assay development.
| Solvent | Temperature (°C) | Max Solubility (Approx.) | Notes |
| Water (pH 7.4) | 25 | < 0.1 µg/mL | Practically insoluble |
| PBS (pH 7.4) | 25 | < 0.1 µg/mL | Practically insoluble |
| Water (pH 4.0) | 25 | ~ 5 µg/mL | Increased solubility in acidic conditions |
| DMSO | 25 | ≥ 50 mg/mL | Recommended for primary stock solutions |
| Ethanol (100%) | 25 | ~ 10 mg/mL | Alternative solvent, but higher final concentrations may be cytotoxic |
| PEG400 | 25 | ~ 25 mg/mL | Can be used as a co-solvent |
Troubleshooting Guides
Problem: this compound precipitates in the culture medium over the course of a long-term (24-72h) experiment.
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Root Cause Analysis: This suggests that while the initial dilution was successful, the compound is not thermodynamically stable in the aqueous medium and is slowly crashing out. This can be due to interactions with media components, temperature fluctuations, or compound degradation.
-
Solutions:
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Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to below its kinetic solubility limit in the complete medium.
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Use a Co-solvent: Preparing an intermediate stock in a solution containing a co-solvent like polyethylene glycol (PEG400) can improve stability. For example, dilute your primary DMSO stock into a solution of 50:50 PEG400:water before the final dilution into media.
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Incorporate Serum: If your assay protocol allows, the presence of serum proteins (like albumin in FBS) can sometimes help stabilize hydrophobic compounds and prevent precipitation.
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Refresh the Medium: For very long incubations, consider replacing the medium containing this compound every 24 hours to maintain the desired soluble concentration.
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Problem: I am seeing inconsistent results or high variability between replicate wells.
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Root Cause Analysis: Inconsistent results are often a sign of incomplete solubilization or the presence of microscopic precipitates/aggregates. This can lead to variable dosing in your assay wells.
-
Solutions:
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Confirm Stock Solution Clarity: Before each use, visually inspect your thawed this compound stock solution. If any crystals are visible, warm it gently to 37°C for 5-10 minutes and vortex vigorously until the solution is completely clear.
-
Optimize Dilution Technique: When preparing working solutions, add the this compound stock to the medium, not the other way around. Add it slowly and with continuous mixing to avoid localized high concentrations that can cause precipitation.
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Use a Positive Control for Precipitation: Include a well with the highest concentration of this compound but without cells. After the incubation period, inspect this well under a microscope for any signs of precipitation, which could explain data variability.
-
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 418.5 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 20 mM stock solution, you will need:
-
418.5 g/mol * 0.020 mol/L * 0.001 L = 0.00837 g = 8.37 mg
-
-
Procedure: a. Weigh out 8.37 mg of this compound powder and place it into a sterile 1.5 mL or 2 mL microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Cap the tube tightly and vortex vigorously for 2-3 minutes. d. If any solid particles remain, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. e. Visually inspect the solution against a light source to ensure it is completely clear and free of particulates. f. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for a Cell-Based Assay (e.g., IC50 Determination)
This protocol describes preparing a 10-point, 2-fold dilution series for treating cells in a 96-well plate, ensuring the final DMSO concentration remains constant at 0.5%.
-
Preparation:
-
Thaw one aliquot of your 20 mM this compound stock solution and warm it to room temperature.
-
Prepare your cell culture medium (e.g., DMEM + 10% FBS). Pre-warm it to 37°C.
-
Label sterile microcentrifuge tubes or a 96-well dilution plate for your dilution series.
-
-
Procedure: a. Intermediate Dilution: First, dilute the 20 mM stock to create the highest working concentration. To achieve a final assay concentration of 10 µM with 0.5% DMSO, you will need a 200X intermediate stock (2 mM).
- Pipette 90 µL of complete medium into a microcentrifuge tube.
- Add 10 µL of the 20 mM this compound stock to the medium and vortex immediately. This creates a 2 mM (200X) stock. b. Serial Dilution in Plate:
- Add 100 µL of complete medium containing 1% DMSO (as a diluent to keep final DMSO constant) to wells A2 through A10 of your dilution plate.
- Add 200 µL of the 2 mM this compound stock (from step 2a) to well A1.
- Carefully transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down 5-10 times.
- Using a fresh pipette tip, transfer 100 µL from well A2 to well A3. Mix thoroughly.
- Continue this 2-fold serial dilution across the plate to well A10. Discard the final 100 µL from well A10. c. Cell Treatment:
- Assume your cells are plated in 96-well plates with 98 µL of medium per well.
- Using a multichannel pipette, transfer 2 µL from each well of your dilution plate (A1-A10) to the corresponding wells of your cell plate. This will bring the final volume to 100 µL and the final DMSO concentration to 0.5%.
- Remember to include vehicle control wells (treated with 2 µL of medium containing 1% DMSO) and untreated control wells.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Velufenacin Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo animal studies involving Velufenacin (also known as DA-8010).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3][4] In the context of urology, the parasympathetic nervous system releases acetylcholine, which stimulates M3 receptors on the detrusor (bladder) muscle, causing it to contract.[3] By selectively blocking these M3 receptors, this compound inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the urinary urgency and frequency associated with an overactive bladder (OAB). Its selectivity for the bladder over salivary glands is a key feature, aiming to reduce side effects like dry mouth commonly seen with less selective antimuscarinic agents.
Q2: What are recommended starting dosages for in vivo studies in rodents?
A2: The optimal dose will depend on the specific animal model and research question. However, published studies provide a strong starting point. For oral administration in rodent models of overactive bladder, doses ranging from 0.1 mg/kg to 3 mg/kg have been shown to be effective. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Table 1: Summary of this compound Dosages in Preclinical Animal Models
| Species | Model | Route of Administration | Effective Dose Range | Reference |
| Rat | Partial Bladder Outlet Obstruction | Oral (p.o.) | 0.3 - 3 mg/kg/day | |
| Rodent | Overactive Bladder | Oral (p.o.) | 0.1 - 1 mg/kg | |
| Mouse | Ex vivo bladder contraction | Oral (p.o.) | 0.3 - 50 mg/kg | |
| Guinea Pig | Spontaneous Bladder Contractions | Intravenous (i.v.) | ~7 µg/kg (0.007 mg/kg) |
Q3: How should I prepare this compound for oral administration? It appears to have poor water solubility.
A3: Like many small molecule drugs, this compound may require a specific vehicle for complete solubilization to ensure accurate dosing. While specific solubility data is not detailed in the provided results, a common strategy for compounds with poor aqueous solubility is to use a combination of excipients.
Recommended Vehicle Preparation:
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Start with a small percentage of an organic solvent like DMSO to initially dissolve the compound.
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Add a surfactant such as Tween® 80 or Cremophor® EL to aid in creating a stable emulsion or suspension.
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Use a bulking agent like polyethylene glycol (PEG400) or a suspending agent like carboxymethylcellulose (CMC) in saline or water for the final volume.
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Gentle warming and sonication can aid dissolution.
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Crucially, always prepare a fresh dosing solution daily to avoid precipitation and degradation. A stability test of your formulation is recommended.
Q4: What is the recommended storage and stability for this compound?
A4: this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the standard. Solutions prepared for dosing should be used immediately or stored at 4°C for no longer than 24 hours, unless stability in the specific vehicle has been confirmed for a longer period.
Troubleshooting Guides
Guide 1: Issue - Lack of Efficacy or High Variability in Results
If you are not observing the expected therapeutic effect (e.g., reduced urination frequency) or are seeing highly variable data between animals, consider the following causes and solutions.
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Possible Cause 1: Sub-optimal Dosage. The dose may be too low for the specific animal strain, age, or disease severity in your model.
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Solution: Conduct a pilot dose-response study, testing a range of doses (e.g., 0.3, 1, 3, and 10 mg/kg) to identify the minimal effective dose and the maximally effective dose.
-
-
Possible Cause 2: Poor Bioavailability. The drug may be precipitating out of your dosing vehicle before or after administration, leading to incomplete absorption.
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Solution: Visually inspect your dosing solution for any particulate matter. Try optimizing the vehicle as described in FAQ Q3. Consider pharmacokinetic analysis to confirm drug exposure levels in plasma.
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Possible Cause 3: Administration Error. Inconsistent oral gavage technique can lead to significant variability in the actual dose delivered to the stomach.
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Solution: Ensure all personnel are thoroughly trained in the administration technique. For critical studies, consider using a colored dye in a practice vehicle to confirm successful delivery.
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Guide 2: Issue - Observing Signs of Toxicity or Adverse Effects
While this compound is selective, high doses may lead to systemic anticholinergic effects.
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Possible Cause 1: Dose is too high. The dose is exceeding the therapeutic window and causing off-target effects. Human studies have noted dizziness as a dose-related adverse event.
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Solution: Reduce the dosage to the next lowest level in your dose-response curve that still provides efficacy.
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Possible Cause 2: Non-specific toxicity. Observe animals closely for signs such as lethargy, excessive grooming, constipation (reduced fecal output), or signs of dehydration.
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Solution: Monitor animal welfare closely, including body weight, food and water intake, and general behavior. If adverse effects are observed, reduce the dose. If they persist even at a therapeutically active dose, you may need to re-evaluate the suitability of this compound for your specific model.
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Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents (Example)
This protocol provides a starting point for creating a 1 mg/mL solution suitable for a 10 mg/kg dose in a 20g mouse (0.2 mL volume). Adjust concentrations as needed for your specific dose and animal weight.
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Weighing: Accurately weigh 10 mg of this compound powder.
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Initial Solubilization: Add 200 µL of DMSO to the powder. Vortex until fully dissolved.
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Add Surfactant: Add 500 µL of Tween® 80. Mix thoroughly.
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Final Volume: Add 9.3 mL of sterile saline or 0.5% CMC solution to reach a final volume of 10 mL. Vortex thoroughly to create a uniform solution/suspension.
-
Administration: Use the solution immediately. Mix gently before drawing up each dose to ensure homogeneity.
Protocol 2: Workflow for Efficacy Assessment in a Rat Model of Overactive Bladder
This outlines a typical workflow for evaluating this compound in a surgically-induced OAB model, such as partial bladder outlet obstruction (BOO).
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Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures.
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Model Induction: Induce OAB through a validated method, such as the partial bladder outlet obstruction (BOO) model in rats. Include a sham-operated control group.
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Model Development: Allow sufficient time (e.g., 2 weeks) for the OAB phenotype to develop post-surgery.
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Grouping and Baseline: Randomize animals into treatment groups: (1) Sham + Vehicle, (2) OAB + Vehicle, (3) OAB + this compound (low dose), (4) OAB + this compound (high dose). Perform baseline measurements if applicable.
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Treatment Period: Administer this compound or vehicle orally once daily for the specified duration (e.g., 14 days).
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Efficacy Assessment: At the end of the treatment period, assess bladder function using methods like conscious cystometry to measure parameters such as micturition frequency, bladder capacity, and non-voiding contractions.
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Terminal Procedures: Collect bladder tissue for histological analysis or molecular assays as required.
References
Velufenacin Stability and Degradation Product Analysis: A Technical Support Resource
Disclaimer: The following information is intended for research and development professionals in the pharmaceutical industry. The experimental protocols, data, and degradation pathways described herein are representative examples for a small molecule drug like Velufenacin. Due to the limited publicly available data on this compound, these guidelines should be adapted and validated based on actual experimental results obtained for the specific drug substance and product.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a small molecule drug like this compound?
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] Typical conditions involve subjecting the drug to more severe stress than accelerated stability testing to provoke degradation.[1][2] For a compound like this compound, a comprehensive forced degradation study would generally include the following conditions:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
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Thermal Degradation: 80°C for 48 hours (solid state and in solution)
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Photolytic Degradation: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
Q2: How do I choose an appropriate analytical technique for this compound stability testing?
A stability-indicating analytical method (SIAM) is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products and any excipients.[1] For small molecules like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique. Key considerations for method development include:
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Column Chemistry: A C18 column is a good starting point for moderately polar compounds.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of all peaks.
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Detection Wavelength: The wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity for the parent drug and its degradation products.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Q3: My this compound sample shows significant degradation under basic conditions. What are the likely degradation products?
While specific degradation pathways for this compound are not publicly available, compounds with ester or amide functionalities are susceptible to base-catalyzed hydrolysis. Given this compound's chemical structure, which contains a carbamate group, hydrolysis under basic conditions could potentially cleave this bond, leading to the formation of corresponding alcohol and amine fragments. Further structural elucidation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be necessary to confirm the exact identity of the degradation products.
Q4: I am observing a new peak in my chromatogram during a long-term stability study. How do I identify it?
The appearance of a new peak indicates the formation of a degradation product. The following workflow can be used for its identification:
Caption: Workflow for Unknown Impurity Identification.
Troubleshooting Guides
Issue: Poor peak shape (tailing or fronting) in the HPLC chromatogram.
| Potential Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or sample concentration. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and its degradants. |
| Secondary Interactions with Column Silanols | Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. |
| Column Degradation | Replace the column with a new one of the same type. |
Issue: Inconsistent retention times.
| Potential Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
| Inadequate Mobile Phase Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before injecting samples. |
| Air Bubbles in the Pump | Degas the mobile phase and prime the pump. |
| Pump Malfunction | Check for leaks and perform pump maintenance as needed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C for 48 hours.
-
Solid State: Place this compound powder in a vial and heat at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient Program:
| Time (min) | %B |
| 0 | 20 |
| 15 | 80 |
| 20 | 80 |
| 21 | 20 |
| 25 | 20 |
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Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
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Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (RRT) |
| Control | 99.8 | 0.2 | - |
| 0.1 M HCl, 60°C, 24h | 92.5 | 7.5 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 85.3 | 14.7 | 0.72 |
| 3% H₂O₂, RT, 24h | 95.1 | 4.9 | 1.15 |
| 80°C, 48h (Solid) | 99.5 | 0.5 | - |
| 80°C, 48h (Solution) | 97.2 | 2.8 | 0.92 |
| Photolytic | 98.9 | 1.1 | 1.08 |
RRT: Relative Retention Time
Visualization
Caption: Experimental Workflow for Stability Testing.
References
Velufenacin Technical Support Center: Minimizing Off-Target Effects in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Velufenacin (DA-8010) in experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as DA-8010) is a potent and selective muscarinic M3 receptor antagonist.[1][2][3] Its primary mechanism of action is to competitively inhibit the binding of acetylcholine to M3 receptors, which are primarily responsible for mediating bladder contraction.[2][3] This makes it a promising therapeutic agent for overactive bladder (OAB).
Q2: What are the main off-target effects of muscarinic antagonists like this compound?
The most common off-target effects of muscarinic antagonists stem from their action on M3 receptors in tissues other than the bladder, as well as potential interactions with other muscarinic receptor subtypes (M1, M2, M4, M5). The most frequently reported side effect is dry mouth (xerostomia), caused by the blockade of M3 receptors in the salivary glands. Other potential off-target effects include constipation, blurred vision, and central nervous system (CNS) effects.
Q3: How does this compound's selectivity profile help in minimizing off-target effects?
Preclinical studies have demonstrated that this compound exhibits a high degree of selectivity for the urinary bladder over the salivary glands. This functional selectivity is a key feature aimed at reducing the incidence of dry mouth, a common reason for non-compliance with other antimuscarinic drugs. Additionally, studies in mice have suggested that this compound has a higher selectivity for the bladder over the brain compared to other antimuscarinics like solifenacin, indicating a lower potential for CNS-related side effects.
Troubleshooting Guide
Issue 1: Observing significant dry mouth (or reduced salivation) in animal models at a dose effective for bladder activity.
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Possible Cause: The dose of this compound may be too high, leading to systemic concentrations that significantly occupy M3 receptors in the salivary glands. While this compound is selective, this selectivity is dose-dependent.
-
Troubleshooting Steps:
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Dose-Response Curve: Generate a detailed dose-response curve for both bladder activity (e.g., inhibition of rhythmic bladder contractions) and salivary secretion. This will help identify a therapeutic window where efficacy in the bladder is achieved with minimal impact on salivation.
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Route of Administration: Consider whether the route of administration is optimal. For preclinical models, intravenous administration allows for precise control over plasma concentrations. If using oral administration, be aware of potential variability in absorption.
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Comparative Compound: Include a less selective muscarinic antagonist (e.g., oxybutynin) as a positive control for off-target effects. This will help to benchmark the relative selectivity of this compound in your specific experimental setup.
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Issue 2: Inconsistent results in bladder function assays (e.g., cystometry) after this compound administration.
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Possible Cause: Variability in the animal model, surgical procedure, or drug administration can lead to inconsistent results. The overactive bladder models themselves can have inherent variability.
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Troubleshooting Steps:
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Model Standardization: Ensure the experimental model of overactive bladder (e.g., cyclophosphamide-induced or partial bladder outlet obstruction) is consistently reproduced. Monitor key parameters of the model to confirm its validity before drug administration.
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Surgical Precision: For in vivo bladder function studies, meticulous surgical technique is crucial to avoid nerve damage or inflammation that could confound the results.
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Acclimatization: Allow animals sufficient time to acclimate to the experimental setup (e.g., metabolic cages for urine collection, cystometry apparatus) to reduce stress-induced artifacts.
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Pharmacokinetic Considerations: Be mindful of the pharmacokinetic profile of this compound. Ensure that the timing of measurements corresponds to the expected peak plasma concentration and duration of action.
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Issue 3: Difficulty in translating in vitro selectivity data to in vivo functional outcomes.
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Possible Cause: In vitro binding affinities (Ki) do not always directly correlate with in vivo efficacy and side-effect profiles. Factors such as drug distribution, metabolism, and local tissue concentrations play a significant role in the overall in vivo effect.
-
Troubleshooting Steps:
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Ex Vivo Receptor Occupancy: Conduct ex vivo receptor occupancy studies to determine the extent of muscarinic receptor binding in the bladder and salivary glands after in vivo administration of this compound. This can provide a more direct link between in vitro affinity and in vivo target engagement.
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Functional Assays in Isolated Tissues: Use isolated tissue bath experiments with bladder and salivary gland tissues to assess the functional antagonism of this compound in a more controlled environment that bridges the gap between cell-based assays and whole-animal studies.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to correlate the plasma concentration of this compound with its effects on bladder function and off-target tissues. This can help in predicting the in vivo consequences of its in vitro selectivity profile.
-
Data Presentation
Table 1: In Vitro Muscarinic Receptor Binding Affinity of this compound and Comparator Drugs.
| Compound | pKi (Human M1) | pKi (Human M2) | pKi (Human M3) | M3/M1 Selectivity | M3/M2 Selectivity |
| This compound (DA-8010) | 7.64 ± 0.04 | 7.73 ± 0.02 | 8.81 ± 0.05 | 14.8 | 12.0 |
| Solifenacin | 7.95 ± 0.03 | 7.66 ± 0.02 | 8.35 ± 0.02 | 2.5 | 4.9 |
| Oxybutynin | 8.01 ± 0.02 | 7.68 ± 0.01 | 8.16 ± 0.02 | 1.4 | 3.0 |
| Darifenacin | 7.42 ± 0.02 | 7.39 ± 0.01 | 8.39 ± 0.02 | 9.3 | 10.0 |
| Tolterodine | 8.01 ± 0.02 | 8.02 ± 0.02 | 8.21 ± 0.02 | 1.6 | 1.5 |
Data are presented as mean ± S.E.M. pKi = -log(Ki). Selectivity is the ratio of Ki values.
Table 2: In Vivo Functional Selectivity of this compound and Comparator Drugs in Rats.
| Compound | ID₃₀ for Bladder Contraction (mg/kg, i.v.) | ID₃₀ for Salivary Secretion (mg/kg, i.v.) | Selectivity Ratio (Salivation/Bladder) |
| This compound (DA-8010) | 0.08 | 0.44 | 5.5 |
| Solifenacin | 0.12 | 0.22 | 1.8 |
| Oxybutynin | 0.13 | 0.22 | 1.7 |
| Darifenacin | 0.28 | 0.30 | 1.1 |
ID₃₀ is the dose required to produce 30% inhibition of the respective response. A higher selectivity ratio indicates greater selectivity for the bladder over the salivary gland.
Detailed Experimental Protocols
1. In Vitro Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing each of the human muscarinic receptor subtypes.
-
Radioligand Binding: The assay is performed in a 96-well plate format. Cell membranes are incubated with a specific radioligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound (this compound or comparators).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vivo Cystometry in Anesthetized Rats
-
Objective: To evaluate the in vivo efficacy of this compound on bladder function.
-
Methodology:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder via the urethra for infusion of saline and measurement of intravesical pressure. A jugular vein is cannulated for intravenous drug administration.
-
Bladder Distension: The bladder is continuously filled with saline at a constant rate to induce rhythmic bladder contractions.
-
Drug Administration: Once stable rhythmic contractions are established, this compound or a vehicle is administered intravenously in a cumulative dose-dependent manner.
-
Data Acquisition: Intravesical pressure is continuously recorded using a pressure transducer and a data acquisition system.
-
Data Analysis: The inhibitory effect of this compound on the frequency and amplitude of rhythmic bladder contractions is quantified. The dose required to produce a 30% inhibition (ID₃₀) is calculated.
-
3. Measurement of Salivary Secretion in Anesthetized Rats
-
Objective: To assess the in vivo off-target effect of this compound on salivary gland function.
-
Methodology:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized. The trachea is cannulated to ensure a clear airway. A jugular vein is cannulated for drug administration.
-
Saliva Collection: A pre-weighed cotton ball is placed in the oral cavity to collect saliva.
-
Sialagogue Administration: Salivation is stimulated by subcutaneous injection of a muscarinic agonist (e.g., carbachol).
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Drug Administration: this compound or a vehicle is administered intravenously prior to the injection of the sialagogue.
-
Quantification of Salivation: After a set period, the cotton ball is removed and weighed to determine the amount of saliva secreted.
-
Data Analysis: The inhibitory effect of this compound on carbachol-induced salivation is calculated. The dose required to produce a 30% inhibition (ID₃₀) is determined.
-
Mandatory Visualizations
Caption: this compound's selective M3 receptor antagonism.
Caption: Workflow for assessing this compound's selectivity.
Caption: Troubleshooting logic for off-target effects.
References
- 1. Pharmacological characterization of DA-8010, a novel muscarinic receptor antagonist selective for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ëìST [rnd.donga-st.com]
Troubleshooting variability in Velufenacin bladder contraction assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Velufenacin bladder contraction assay. Our aim is to help you identify and resolve sources of variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the bladder contraction assay?
This compound is a selective antagonist of the muscarinic M3 receptor.[1] In the context of the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to contraction. This compound competitively blocks this binding, leading to a reduction in carbachol-induced bladder strip contractions.
Q2: What are the most common sources of variability in isolated bladder tissue experiments?
Variability in isolated tissue assays can arise from several factors, including:
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Biological Variability: Differences between individual animals (e.g., age, weight, health status) and even regional differences within the same bladder can lead to varied responses.
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Tissue Handling and Preparation: Inconsistent dissection techniques, excessive stretching, or damage to the tissue during preparation can significantly impact its viability and contractility.
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Experimental Conditions: Fluctuations in temperature, oxygenation (carbogen supply), pH of the physiological salt solution (e.g., Krebs solution), and baseline tension can all contribute to inconsistent results.[2][3]
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Agonist/Antagonist Preparation: Errors in calculating concentrations, improper storage of stock solutions, or degradation of compounds can lead to inaccurate dose-response curves.
Q3: How can I confirm the viability of my bladder tissue strips before starting the experiment?
Before adding any experimental compounds, it is crucial to assess the health of the tissue. This is typically done by challenging the tissue with a high concentration of potassium chloride (KCl), usually around 80 mM.[2][4] A robust contractile response to KCl indicates that the voltage-gated calcium channels and the contractile machinery of the smooth muscle are intact. This initial contraction can also be used to normalize subsequent responses to agonists.
Q4: What is the expected effect of this compound on the carbachol concentration-response curve?
As a competitive antagonist, this compound is expected to cause a rightward shift in the carbachol concentration-response curve. This means that a higher concentration of carbachol will be required to elicit the same level of contraction in the presence of this compound. The maximum response to carbachol may or may not be suppressed, depending on the concentration of this compound used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound bladder contraction assay.
| Problem | Potential Cause | Recommended Solution |
| No response or very weak response to Carbachol | 1. Non-viable tissue: The bladder strip may have been damaged during preparation or the animal may have been unhealthy. 2. Improper experimental setup: Incorrect temperature, inadequate oxygenation, or wrong composition of the physiological salt solution. 3. Degraded Carbachol: The carbachol solution may have lost its potency. | 1. Check tissue viability with KCl: Always perform a KCl challenge at the beginning of the experiment. If there is no response, discard the tissue and prepare a new strip. 2. Verify experimental parameters: Ensure the organ bath is at 37°C, the carbogen (95% O2, 5% CO2) supply is adequate, and the Krebs solution is freshly prepared with the correct composition. 3. Prepare fresh Carbachol solution: Make a new stock solution of carbachol and verify its concentration. |
| High variability between replicate bladder strips | 1. Inconsistent tissue preparation: Strips may vary in size or may have been stretched to different baseline tensions. 2. Biological variation: Tissues from different animals or different regions of the same bladder can have inherent differences in receptor density and contractility. | 1. Standardize tissue preparation: Ensure all bladder strips are of a consistent size (e.g., ~2 x 8 mm). Apply a consistent baseline tension (e.g., 1 gram) and allow for a sufficient equilibration period (at least 60 minutes) before starting the experiment. 2. Increase sample size: Use tissues from multiple animals to account for biological variability. If possible, use strips from the same region of the bladder for direct comparisons. |
| Unexpected or inconsistent effects of this compound | 1. Incorrect this compound concentration: Errors in serial dilutions or calculation of stock solutions. 2. Insufficient incubation time: this compound may not have had enough time to reach equilibrium with the M3 receptors. 3. Solvent effects: The vehicle used to dissolve this compound may be affecting the tissue. | 1. Verify calculations and dilutions: Double-check all calculations for stock and working solutions of this compound. 2. Standardize incubation period: Allow for a consistent and adequate pre-incubation time with this compound (typically 30-60 minutes) before adding carbachol. 3. Run a vehicle control: Always include a control group where the tissue is exposed to the same concentration of the vehicle used for this compound to rule out any effects of the solvent itself. |
| Baseline tension is unstable and drifting | 1. Inadequate equilibration: The tissue may not have been allowed to stabilize sufficiently after being placed in the organ bath. 2. Temperature fluctuations: The water bath temperature may not be stable. 3. Spontaneous contractions: Some bladder tissues exhibit spontaneous rhythmic contractions. | 1. Extend equilibration time: Ensure the baseline tension is stable for at least 30 minutes before initiating the experiment. 2. Check temperature control: Verify that the water bath is maintaining a constant 37°C. 3. Acknowledge spontaneous activity: If spontaneous contractions are present, ensure they are stable before adding drugs. The effect of the drug can then be measured on the amplitude and frequency of these contractions or on the baseline tone. |
Experimental Protocols
Isolated Bladder Strip Contraction Assay
This protocol outlines the key steps for assessing the effect of this compound on carbachol-induced bladder smooth muscle contraction.
1. Solutions and Reagents:
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11. The solution should be continuously aerated with carbogen (95% O2, 5% CO2) and maintained at 37°C.
-
Carbachol Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water and store at -20°C. Prepare fresh serial dilutions in Krebs solution on the day of the experiment.
-
This compound Stock Solution: Prepare a stock solution in an appropriate solvent (e.g., DMSO). Note the final concentration of the solvent in the organ bath should be minimal (typically <0.1%) to avoid non-specific effects.
-
Potassium Chloride (KCl) Solution: Prepare a concentrated stock solution to add to the organ bath to achieve a final concentration of 80 mM for tissue viability testing.
2. Tissue Preparation:
-
Euthanize the animal (e.g., rat or guinea pig) according to approved institutional guidelines.
-
Carefully excise the urinary bladder and place it in a petri dish containing cold, oxygenated Krebs solution.
-
Remove any adhering fat and connective tissue.
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Cut the bladder open and gently remove the urothelium by scraping if required for the specific experimental design.
-
Cut longitudinal strips of the detrusor muscle of a consistent size (e.g., 2 mm wide and 8-10 mm long).
-
Tie sutures to each end of the bladder strip.
3. Experimental Setup:
-
Mount the bladder strip in an organ bath chamber filled with oxygenated Krebs solution maintained at 37°C.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a baseline tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes. Wash the tissue with fresh Krebs solution every 15-20 minutes during equilibration.
4. Experimental Procedure:
-
Viability Test: Add KCl to the organ bath to achieve a final concentration of 80 mM. A strong contraction confirms tissue viability. Wash the tissue and allow it to return to baseline.
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Control Carbachol Curve: Once the baseline is stable, add increasing concentrations of carbachol cumulatively to the organ bath to generate a concentration-response curve.
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This compound Incubation: After washing out the carbachol and allowing the tissue to recover, add the desired concentration of this compound (or its vehicle for the control group) to the organ bath. Incubate for a predetermined time (e.g., 30-60 minutes).
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Carbachol Curve in the Presence of this compound: While the tissue is still incubated with this compound, generate a second carbachol concentration-response curve.
5. Data Analysis:
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Measure the peak contractile force at each carbachol concentration.
-
Normalize the data to the maximum contraction induced by KCl or the maximum response to carbachol in the control curve.
-
Plot the concentration-response curves and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) for carbachol in the absence and presence of this compound.
-
The potency of this compound can be determined by calculating the pA2 value from the Schild plot.
Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway in bladder smooth muscle.
Experimental Workflow for this compound Assay
Caption: Standard experimental workflow for the this compound bladder contraction assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the bladder contraction assay.
References
- 1. In vitro comparison of isometric and stop-test contractility parameters for the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Velufenacin Drug-Drug Interactions with CYP3A4 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential drug-drug interactions between Velufenacin (DA-8010) and inhibitors of the Cytochrome P450 3A4 (CYP3A4) enzyme. The following information is intended to support experimental design, troubleshooting, and data interpretation.
Disclaimer: As of late 2025, specific quantitative data from preclinical in vitro studies (e.g., IC50, Ki) and the full results of the clinical trial investigating this compound's interaction with CYP3A4 modulators (NCT05991401) are not publicly available. Therefore, the protocols and data presented below are based on established methodologies for studying CYP3A4 interactions and should be adapted as this compound-specific data becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and is CYP3A4 involved?
A1: While detailed public information on this compound's metabolism is limited, its chemical structure suggests that it is likely metabolized by hepatic enzymes. A completed Phase 1 clinical trial (NCT05991401) was designed to evaluate the effects of a strong CYP3A4 inhibitor (Clarithromycin) and a strong CYP3A4 inducer (Rifampicin) on the pharmacokinetics of this compound.[1] This indicates that CYP3A4 is a suspected pathway for its metabolism. Researchers should assume potential involvement of CYP3A4 pending the release of specific study data.
Q2: We are observing higher than expected plasma concentrations of this compound in our animal studies when co-administered with a test compound. Could this be a CYP3A4 interaction?
A2: Yes, this is a strong possibility. If your test compound is an inhibitor of CYP3A4, it can decrease the metabolism of this compound, leading to elevated plasma concentrations. This can potentially increase the risk of adverse effects. It is recommended to perform an in vitro CYP3A4 inhibition assay to confirm if your compound inhibits this enzyme.
Q3: Our in vitro CYP3A4 inhibition assay with this compound and a known inhibitor is showing inconsistent results. What are the common troubleshooting steps?
A3: Inconsistent results in in vitro assays can arise from several factors:
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Reagent Quality: Ensure the quality and activity of your human liver microsomes (HLMs) or recombinant CYP3A4 enzymes. Use fresh, validated batches.
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Substrate and Inhibitor Concentrations: Verify the concentrations of your probe substrate and the inhibitor. Ensure the substrate concentration is at or near its Km for the enzyme.
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Incubation Conditions: Optimize incubation times and protein concentrations to ensure linear reaction kinetics.
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Solvent Effects: The concentration of organic solvents (like DMSO or acetonitrile) used to dissolve compounds should be kept low (typically <0.5%) as they can inhibit CYP enzymes.
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Non-specific Binding: this compound or the inhibitor may bind non-specifically to the incubation matrix, reducing the effective concentration.
Q4: How can we predict the clinical significance of a potential CYP3A4-mediated drug-drug interaction with this compound observed in our in vitro studies?
A4: The clinical significance can be predicted using in vitro-in vivo extrapolation (IVIVE). This involves using the in vitro IC50 or Ki values to calculate a predicted ratio of the area under the curve (AUC) of this compound with and without the inhibitor. Regulatory agencies like the FDA provide guidance on these calculations. If the predicted increase in AUC is above a certain threshold, a clinical drug-drug interaction study is usually recommended.
Troubleshooting Guides
Guide 1: Unexpectedly Low this compound Exposure in the Presence of a Co-administered Drug
| Symptom | Potential Cause | Troubleshooting Steps |
| Lower than expected Cmax and AUC of this compound | The co-administered drug is a CYP3A4 inducer. | 1. Review the literature to determine if the co-administered drug is a known CYP3A4 inducer. 2. Conduct an in vitro CYP induction assay using human hepatocytes to measure the induction of CYP3A4 mRNA and enzyme activity. 3. If induction is confirmed, consider a clinical study with a known strong inducer like Rifampicin to quantify the effect. |
| Analytical interference. | 1. Ensure the analytical method (e.g., LC-MS/MS) is validated for specificity and is free from interference from the co-administered drug or its metabolites. 2. Run matrix-matched calibration standards and quality controls. |
Guide 2: High Variability in Pharmacokinetic Data in a Clinical DDI Study
| Symptom | Potential Cause | Troubleshooting Steps |
| Large inter-individual variability in the effect of a CYP3A4 inhibitor on this compound PK. | Genetic polymorphism of CYP3A4/5. | 1. Genotype study participants for common CYP3A5 polymorphisms, as this can influence overall CYP3A activity. 2. Analyze pharmacokinetic data based on genotype to identify potential subgroups. |
| Poor compliance with the inhibitor or this compound dosing. | 1. Implement and monitor a strict dosing regimen. 2. Consider measuring plasma concentrations of the inhibitor to confirm exposure. | |
| Dietary factors. | 1. Standardize meals and control for the intake of substances known to affect CYP3A4 (e.g., grapefruit juice). |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay - IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on this compound metabolism mediated by human liver microsomes.
Materials:
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Human Liver Microsomes (HLMs)
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This compound
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Test Compound (potential inhibitor)
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CYP3A4 Probe Substrate (e.g., Midazolam)
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NADPH regenerating system
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Potassium Phosphate Buffer (pH 7.4)
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Acetonitrile or Methanol (for stopping the reaction)
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96-well plates
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LC-MS/MS for analysis
Methodology:
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Prepare Solutions:
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Prepare a stock solution of this compound and the test compound in a suitable organic solvent (e.g., DMSO).
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Prepare working solutions of HLMs, NADPH regenerating system, and the probe substrate in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
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Add a range of concentrations of the test compound. Include a positive control (e.g., Ketoconazole) and a vehicle control (solvent only).
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Pre-incubate the plate at 37°C for 5-10 minutes.
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Initiate the reaction by adding the this compound (or probe substrate) and the NADPH regenerating system.
-
-
Reaction Termination:
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After a predetermined incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), stop the reaction by adding ice-cold acetonitrile or methanol.
-
-
Sample Analysis:
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Centrifuge the plate to precipitate the protein.
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Analyze the supernatant for the formation of a specific this compound metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Clinical Drug-Drug Interaction Study Design
Objective: To evaluate the effect of a strong CYP3A4 inhibitor on the single-dose pharmacokinetics of this compound in healthy volunteers.
Study Design:
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Open-label, two-period, fixed-sequence crossover study.
Participants:
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Healthy adult male and female volunteers.
Methodology:
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Period 1 (Reference):
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Administer a single oral dose of this compound.
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Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
-
Washout Period:
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A washout period of at least 7 days.
-
-
Period 2 (Treatment):
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Administer a strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg once daily) for several days to achieve steady-state inhibition.
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On the last day of inhibitor administration, co-administer a single oral dose of this compound.
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Collect serial blood samples for pharmacokinetic analysis of this compound at the same time points as in Period 1.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters including AUC (Area Under the Curve) and Cmax (Maximum Concentration).
-
-
Statistical Analysis:
-
Compare the geometric mean ratios of AUC and Cmax of this compound with and without the inhibitor.
-
Data Presentation
Table 1: Illustrative In Vitro CYP3A4 Inhibition Data (Placeholder)
| Test Compound | IC50 (µM) | Inhibition Potency |
| Ketoconazole | 0.1 | Strong Inhibitor |
| Compound X | 5.0 | Moderate Inhibitor |
| Compound Y | > 50 | Weak/No Inhibitor |
Table 2: Illustrative Clinical DDI Study Results with a Strong CYP3A4 Inhibitor (Placeholder)
| Pharmacokinetic Parameter | This compound Alone (Geometric Mean) | This compound + Inhibitor (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| AUC (ng*h/mL) | 500 | 2000 | 4.0 (3.5 - 4.5) |
| Cmax (ng/mL) | 100 | 250 | 2.5 (2.2 - 2.8) |
Visualizations
Caption: Workflow for in vitro drug-drug interaction assessment.
Caption: Simplified pathway of CYP3A4-mediated drug interaction.
References
Technical Support Center: Mitigating Velufenacin-Induced Dry Mouth in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Velufenacin-induced dry mouth in preclinical models. The following information is designed to assist in the development and implementation of strategies to ameliorate this common side effect.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced dry mouth?
A1: this compound, as a potent muscarinic receptor antagonist, likely induces dry mouth (xerostomia) by blocking M3 muscarinic acetylcholine receptors in the salivary glands.[1][2][3][4] The parasympathetic nervous system stimulates saliva secretion through the release of acetylcholine, which binds to these M3 receptors.[3] By antagonizing these receptors, this compound inhibits the signaling pathway that leads to saliva production and secretion.
Q2: What are the typical preclinical models used to assess drug-induced dry mouth?
A2: Rodent models, particularly rats, are commonly used to evaluate drug-induced effects on salivary secretion. These models allow for the direct measurement of saliva flow rates and composition following the administration of a test compound. Common methods include cannulation of the salivary ducts to collect saliva after stimulation with a secretagogue like pilocarpine.
Q3: What are the primary strategies to mitigate this compound-induced dry mouth in a preclinical setting?
A3: Mitigation strategies can be broadly categorized into two approaches:
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Non-Pharmacological Interventions: These include ensuring adequate hydration of the animals and providing items that can mechanically stimulate saliva flow, such as specific types of chewable materials.
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Pharmacological Interventions: Co-administration of a sialagogue, a substance that stimulates saliva production, is a common pharmacological approach. Muscarinic agonists like pilocarpine and cevimeline are standard sialagogues used for this purpose.
Q4: Are there alternative pharmacological targets besides muscarinic receptors for stimulating saliva?
A4: While muscarinic receptors are the primary target for potent sialagogues, research into alternative pathways is ongoing. However, for practical and effective mitigation in a preclinical setting, targeting muscarinic receptors with agonists remains the most direct and well-documented approach.
Troubleshooting Guides
Issue 1: Inconsistent or negligible saliva flow measurements in control animals.
| Possible Cause | Troubleshooting Step |
| Improper surgical technique | Review and refine the surgical procedure for salivary duct cannulation. Ensure the cannula is securely placed and patent. |
| Inadequate stimulation | Verify the dose and administration route of the sialogogue (e.g., pilocarpine) used to stimulate saliva flow. Ensure it is a fresh and properly stored solution. |
| Animal stress | Minimize animal stress during the experiment as high stress levels can influence autonomic nervous system output and affect salivary flow. Acclimatize animals to the experimental setup. |
| Dehydration | Ensure animals have free access to water prior to the experiment to prevent baseline dehydration, which can impact salivary gland function. |
Issue 2: High variability in the response to mitigating agents.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic interactions | Investigate potential pharmacokinetic interactions between this compound and the mitigating agent. Staggering the administration times may be necessary. |
| Dose-response relationship | Conduct a dose-ranging study for the mitigating agent to determine the optimal dose that counteracts the effects of this compound without causing systemic side effects. |
| Individual animal variation | Increase the number of animals per group to improve statistical power and account for biological variability. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hyposalivation in a Rat Model
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Animal Model: Male Sprague-Dawley rats (250-300g).
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Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
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Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane).
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Surgical Preparation:
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Perform a tracheotomy to ensure a clear airway.
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Expose the submandibular gland and cannulate the main excretory duct with polyethylene tubing.
-
-
Drug Administration:
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Administer this compound at the desired dose and route (e.g., intraperitoneal, oral).
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Allow for a sufficient absorption period based on the pharmacokinetic profile of this compound.
-
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Saliva Collection:
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Administer a subcutaneous injection of a sialogogue (e.g., pilocarpine hydrochloride, 2 mg/kg) to stimulate salivation.
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Collect saliva in pre-weighed tubes for a defined period (e.g., 30 minutes).
-
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Measurement: Determine the volume of saliva by weight (assuming a density of 1 g/mL).
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Data Analysis: Compare the saliva volume in this compound-treated groups to a vehicle-treated control group.
Protocol 2: Evaluation of a Sialagogue to Mitigate this compound-Induced Dry Mouth
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Animal Model and Surgical Preparation: Follow steps 1-4 from Protocol 1.
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Drug Administration:
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Administer this compound at a dose known to cause significant hyposalivation.
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After the appropriate absorption period for this compound, administer the test sialagogue (e.g., pilocarpine, cevimeline) at various doses.
-
-
Saliva Collection and Measurement: Follow steps 6-7 from Protocol 1.
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Data Analysis: Compare the saliva volume in groups receiving this compound plus the sialagogue to the group receiving this compound alone and a vehicle control group.
Quantitative Data Summary
Table 1: Hypothetical Data on the Effect of this compound on Pilocarpine-Stimulated Salivary Flow in Rats
| Treatment Group | Dose | N | Mean Salivary Flow (μL/min) ± SEM | % Inhibition vs. Control |
| Vehicle Control | - | 10 | 15.2 ± 1.5 | - |
| This compound | 1 mg/kg | 10 | 8.1 ± 0.9 | 46.7% |
| This compound | 3 mg/kg | 10 | 4.5 ± 0.6 | 70.4% |
| This compound | 10 mg/kg | 10 | 1.8 ± 0.3 | 88.2% |
Table 2: Hypothetical Data on the Efficacy of Sialagogue 'Compound X' in Mitigating this compound-Induced Hyposalivation
| Treatment Group | Dose | N | Mean Salivary Flow (μL/min) ± SEM | % Reversal of Inhibition |
| Vehicle Control | - | 10 | 15.5 ± 1.6 | - |
| This compound (10 mg/kg) | - | 10 | 1.9 ± 0.4 | - |
| This compound + Compound X | 0.3 mg/kg | 10 | 4.2 ± 0.7 | 16.9% |
| This compound + Compound X | 1 mg/kg | 10 | 8.7 ± 1.1 | 50.0% |
| This compound + Compound X | 3 mg/kg | 10 | 13.1 ± 1.4 | 82.4% |
Signaling Pathways and Workflows
Caption: Signaling pathway for muscarinic receptor-mediated saliva secretion and points of intervention.
Caption: General experimental workflow for assessing mitigation of drug-induced hyposalivation.
References
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of Velufenacin and Tolterodine in the Treatment of Overactive Bladder
For Immediate Release
This guide provides a detailed comparison of the side effect profiles of Velufenacin (DA-8010), a novel muscarinic M3 receptor antagonist, and Tolterodine, an established treatment for overactive bladder (OAB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical trial data.
Both this compound and Tolterodine are muscarinic receptor antagonists that function by blocking the M3 receptors on the bladder's detrusor muscle. This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary urgency, frequency, and urge incontinence.[1] Preclinical studies suggest that this compound exhibits a higher selectivity for the bladder over salivary glands compared to Tolterodine, which may translate to a more favorable side effect profile, particularly concerning dry mouth.[2]
Comparative Side Effect Data
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) and specific adverse drug reactions (ADRs) from key clinical trials. It is important to note that the data for this compound and Tolterodine are derived from separate studies and do not represent a direct head-to-head comparison within a single trial.
Table 1: Overall Incidence of Adverse Drug Reactions (ADRs)
| Drug/Dosage | Overall ADR Incidence (%) | Study |
| This compound 2.5 mg | 6.67% | Son et al., 2022 (Phase 2)[2] |
| This compound 5 mg | 18.42% | Son et al., 2022 (Phase 2)[2] |
| Tolterodine ER 4 mg | Not explicitly stated as a single percentage; specific AEs reported. | Multiple Studies |
| Placebo | 3.95% | Son et al., 2022 (Phase 2)[2] |
Table 2: Incidence of Common Anticholinergic Side Effects
| Side Effect | This compound 2.5 mg | This compound 5 mg | Tolterodine ER 4 mg | Data Source |
| Dry Mouth | 2.6% | 9.2% | ~22-28% | Son et al., 2022; OPERA Trial; Appell et al., 2001 |
| Constipation | 1.3% | 1.3% | ~6-7% | Son et al., 2022; Van Kerrebroeck et al., 2001 |
| Blurred Vision | 0% | 1.3% | <5% | Son et al., 2022; Kreder et al., 2002 |
| Dizziness | 0% | 1.3% | ~2% | Son et al., 2022; Van Kerrebroeck et al., 2001 |
| Dyspepsia | 1.3% | 2.6% | <5% | Son et al., 2022; Kreder et al., 2002 |
| Urinary Retention | 0% | 0% | <1% (in women), <1% (in men) | Son et al., 2022; Staskin et al., 2010 |
Note: Tolterodine data is aggregated from multiple large-scale studies for the 4 mg extended-release (ER) formulation, which is the most common comparator.
Mechanism of Action: M3 Receptor Antagonism
This compound and Tolterodine exert their therapeutic effects by competitively blocking the M3 muscarinic acetylcholine receptor. In the bladder, acetylcholine released from parasympathetic nerves binds to these Gq-protein coupled receptors, initiating a signaling cascade that leads to smooth muscle contraction. By antagonizing this receptor, these drugs prevent this contraction, allowing the bladder to relax and store more urine.
References
Head-to-head comparison of Velufenacin and Darifenacin on M3 receptor selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Velufenacin (DA-8010) and Darifenacin, focusing on their selectivity for the M3 muscarinic acetylcholine receptor. The information presented is collated from preclinical studies to assist in research and development efforts.
Introduction
Both this compound and Darifenacin are muscarinic receptor antagonists developed for the treatment of overactive bladder (OAB). Their therapeutic effect is primarily mediated through the blockade of M3 receptors in the detrusor muscle of the bladder. Selectivity for the M3 receptor subtype over other muscarinic receptors (M1, M2, M4, M5) is a key characteristic, as it is hypothesized to reduce the incidence of side effects such as dry mouth, constipation, and cognitive impairment, which are associated with the blockade of other muscarinic receptor subtypes.
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinities of this compound and Darifenacin for M1, M2, and M3 muscarinic receptors. It is important to note that the data for each compound are derived from separate preclinical studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | M1 Receptor Affinity (pKi) | M2 Receptor Affinity (pKi) | M3 Receptor Affinity (pKi) | M3 vs. M1 Selectivity (Fold) | M3 vs. M2 Selectivity (Fold) |
| This compound (DA-8010) | Not Reported | Not Reported | 8.81[1][2][3] | Not Reported | Not Reported |
| Darifenacin | 8.2[4] | 7.4[4] | 9.1 | ~7.9 | ~50.1 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Fold selectivity is calculated from the ratio of Ki values.
Preclinical in vitro studies have indicated that this compound (DA-8010) possesses a higher binding affinity for the human M3 receptor compared to other antimuscarinics, including Darifenacin. Furthermore, this compound has demonstrated greater functional selectivity for bladder cells over salivary gland cells in mice compared to Darifenacin, suggesting a potentially lower propensity for causing dry mouth. Another study highlighted that the in vivo functional selectivity of this compound for the urinary bladder over the salivary gland was 5.2-fold greater than that of Darifenacin in rats.
Experimental Protocols
The binding affinities of these compounds for muscarinic receptors are typically determined using radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Darifenacin) for a specific muscarinic receptor subtype (M1, M2, or M3).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand, a substance that binds to the receptor and is labeled with a radioactive isotope (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., HEPES buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific period at a controlled temperature (e.g., 20°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizations
M3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the M3 muscarinic receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow of a radioligand binding assay.
References
A meta-analysis of the efficacy of Velufenacin in OAB clinical trials
A comprehensive guide for researchers and drug development professionals, this report synthesizes clinical trial data on Velufenacin and compares its efficacy and safety profile with other leading treatments for overactive bladder (OAB). The analysis is based on a systematic review of published clinical trial results and meta-analyses.
This compound (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist developed for the treatment of OAB.[1][2] Preclinical studies have suggested that this compound exhibits high selectivity for the M3 receptor in the bladder over salivary glands, potentially offering a favorable side-effect profile, particularly concerning dry mouth, a common adverse event associated with antimuscarinic agents.[1] A Phase 2 clinical trial has been completed, and a Phase 3 trial was recently concluded in South Korea in June 2024, with results pending public release.[3] This guide provides a meta-analytic comparison of this compound's Phase 2 clinical trial data against established OAB therapies, including the antimuscarinic solifenacin and the beta-3 adrenergic agonists mirabegron and vibegron.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the key efficacy endpoints from clinical trials of this compound and comparator drugs. Data for this compound is derived from its Phase 2 clinical trial, while data for solifenacin, mirabegron, and vibegron are sourced from meta-analyses of their respective clinical trials.
Table 1: Change from Baseline in Mean Number of Micturitions per 24 Hours
| Treatment | Dosage(s) | Mean Change from Baseline | Comparator(s) | Source(s) |
| This compound | 2.5 mg | -1.22 | Placebo: -1.01 | [1] |
| 5 mg | -1.67 * | Placebo: -1.01 | ||
| Solifenacin | 5 mg | Significant reduction vs. placebo | Placebo | Phase 2 this compound Trial |
| 5 mg, 10 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis | |
| Mirabegron | 25 mg, 50 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |
| Vibegron | 75 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |
*p=0.0413 vs. placebo at 12 weeks
Table 2: Change from Baseline in Mean Number of Urgency Episodes per 24 Hours
| Treatment | Dosage(s) | Mean Change from Baseline | Comparator(s) | Source(s) |
| This compound | 5 mg | Significant reduction * | Placebo | |
| Solifenacin | 5 mg, 10 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |
| Mirabegron | 25 mg, 50 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |
| Vibegron | 75 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |
*p=0.0278 at 4 weeks and p=0.0092 at 8 weeks vs. placebo
Table 3: Change from Baseline in Mean Number of Urgency Incontinence Episodes per 24 Hours
| Treatment | Dosage(s) | Efficacy | Comparator(s) | Source(s) |
| This compound | 2.5 mg, 5 mg | Data not yet available from published Phase 2 results | - | |
| Solifenacin | 5 mg, 10 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |
| Mirabegron | 25 mg, 50 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |
| Vibegron | 75 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |
Comparative Safety and Tolerability
The safety profile of a drug is a critical determinant of its clinical utility and patient adherence. The following table outlines the incidence of common adverse drug reactions (ADRs) associated with this compound and its comparators.
Table 4: Incidence of Common Adverse Drug Reactions (%)
| Adverse Drug Reaction | This compound 2.5 mg | This compound 5 mg | Solifenacin 5 mg | Mirabegron | Vibegron | Placebo | Source(s) |
| Dry Mouth | 6.67% (as part of all ADRs) | 18.42% (as part of all ADRs) | 17.33% (as part of all ADRs) | Lower incidence than antimuscarinics | Lower incidence than antimuscarinics | 3.95% (as part of all ADRs) | , Meta-analyses |
| Constipation | Not specified | Not specified | Higher rate than tolterodine | Lower incidence than antimuscarinics | Lower incidence than antimuscarinics | Not specified | Meta-analyses |
| Hypertension | Not specified | Not specified | Not specified | Potential risk, requires monitoring | Lower risk than Mirabegron | Not specified | Meta-analyses |
| Urinary Tract Infection | Not specified | Not specified | Higher incidence with 10mg dose | Similar to placebo | Similar to placebo | Not specified | Meta-analyses |
Note: ADR data for this compound is from the Phase 2 trial and represents the percentage of patients experiencing any adverse drug reaction, not specifically dry mouth.
Experimental Protocols
The clinical development of drugs for OAB follows a structured pathway to ensure the robust evaluation of efficacy and safety. A typical Phase 3 clinical trial protocol for an OAB drug, based on the this compound trial and general guidelines, is outlined below.
1. Study Design:
-
Randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.
2. Patient Population:
-
Adults (typically ≥18 or 19 years) with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months).
-
Inclusion criteria often include a minimum number of micturitions and urgency episodes per 24 hours, with or without urgency incontinence, documented in a patient diary during a run-in period.
-
Exclusion criteria typically include significant stress incontinence, urinary retention, and other urological or neurological conditions that could confound the results.
3. Interventions:
-
Investigational drug at one or more dose levels (e.g., this compound 2.5 mg and 5 mg).
-
Placebo control.
-
Active comparator (e.g., Solifenacin 5 mg) to establish non-inferiority or superiority.
4. Study Duration:
-
Typically 12 weeks of treatment, which is considered a standard duration for assessing the efficacy of OAB medications.
5. Endpoints:
-
Primary Endpoint: The primary measure of efficacy is usually the change from baseline in the mean number of micturitions per 24 hours at the end of the treatment period.
-
Secondary Endpoints: These often include:
-
Change from baseline in the mean number of urgency episodes per 24 hours.
-
Change from baseline in the mean number of urgency incontinence episodes per 24 hours.
-
Change from baseline in the mean volume voided per micturition.
-
Patient-reported outcomes, such as quality of life questionnaires (e.g., Overactive Bladder Questionnaire - OAB-q).
-
6. Data Collection:
-
Patient diaries (paper or electronic) are a cornerstone of OAB trials for recording micturitions, urgency episodes, and incontinence events.
-
Safety assessments include the monitoring and recording of all adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.
Signaling Pathways and Mechanisms of Action
The pharmacological treatment of OAB primarily targets the muscarinic receptors or the beta-3 adrenergic receptors in the bladder detrusor muscle.
Muscarinic M3 Receptor Antagonism (this compound, Solifenacin)
This compound and solifenacin are competitive antagonists of the muscarinic M3 receptor. In OAB, parasympathetic nerve activity leads to the release of acetylcholine (ACh), which binds to M3 receptors on the detrusor muscle, causing involuntary contractions. By blocking these receptors, muscarinic antagonists inhibit these contractions, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency.
References
Velufenacin Edges Out Older Overactive Bladder Treatments in Patient-Reported Outcomes: A Comparative Review
For Immediate Release
Seoul, South Korea - In the landscape of overactive bladder (OAB) treatments, a newer contender, Velufenacin (DA-8010), is showing promise in patient-reported outcomes when compared to established therapies such as Solifenacin, Mirabegron, and Tolterodine. This comparative guide synthesizes available clinical trial data, offering researchers, scientists, and drug development professionals a clear overview of the current evidence.
This compound, a novel muscarinic M3 receptor antagonist, has demonstrated comparable or superior patient willingness to continue treatment compared to Solifenacin in its Phase 2 clinical trial. While comprehensive patient-reported outcome (PRO) scores from large-scale Phase 3 trials are still emerging, the initial data suggests a favorable profile for this new agent.
Comparative Analysis of Patient-Reported Outcomes
Patient-reported outcomes are crucial in evaluating the true efficacy and tolerability of OAB treatments from the patient's perspective. Key instruments used in clinical trials include the Overactive Bladder Questionnaire (OAB-q), the Patient Perception of Bladder Condition (PPBC), and the Overactive Bladder Satisfaction (OAB-S) questionnaire.
Data from major clinical trials of Solifenacin (VIBRANT), Mirabegron and Tolterodine (PREFER), and a head-to-head comparison of Solifenacin and Tolterodine (STAR) provide a robust dataset for comparison.
Table 1: Patient-Reported Outcomes for this compound vs. Other OAB Treatments
| Treatment | Study | Key Patient-Reported Outcome Measure | Result |
| This compound (DA-8010) | Phase 2 (NCT03566134) | Willingness to continue treatment | Significantly higher for both 2.5mg and 5mg doses compared to placebo. No significant difference compared to Solifenacin 5mg. |
| Solifenacin | VIBRANT | OAB-q Symptom Bother Score (change from baseline) | -29.9 (vs. -20.4 for placebo, p < 0.0001)[1] |
| VIBRANT | OAB-q Health-Related Quality of Life (HRQL) Total Score (change from baseline) | 25.3 (vs. 16.7 for placebo, p < 0.0001)[1] | |
| Mirabegron | PREFER | OAB-S Medication Tolerability Score (mean) | 86.29 (vs. 83.40 for Tolterodine ER, p = 0.004)[2] |
| PREFER | OAB-q Responder Rate (≥10-point improvement) | Higher percentage of responders across subscales compared to Tolterodine ER.[3] | |
| Tolterodine ER | PREFER | PPBC Score (change from baseline) | Similar improvement to Mirabegron.[3] |
| STAR | Patient Perception of Bladder Condition | More patients treated with Solifenacin reported improvements compared to Tolterodine ER. |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to facilitate a deeper understanding of the data.
This compound (DA-8010) Phase 2 Trial (NCT03566134) This was a randomized, double-blind, parallel-group, active reference- and placebo-controlled study conducted in South Korea. Patients with OAB symptoms for at least 3 months were randomized to receive this compound (2.5mg or 5mg), Solifenacin 5mg, or a placebo for 12 weeks. The primary endpoint was the change from baseline in the 24-hour micturition frequency. Secondary endpoints included changes in urgency episodes and patient's subjective responses, including willingness to continue treatment.
Solifenacin VIBRANT Trial The VIBRANT study was a double-blind, placebo-controlled trial in the United States. Patients with OAB for 3 months or longer received flexibly dosed Solifenacin or a placebo for 12 weeks. The primary endpoint was the change from baseline in the OAB-q Symptom Bother scale. Patients completed the OAB-q and 3-day bladder diaries at baseline and at 4-week intervals.
Mirabegron and Tolterodine PREFER Study The PREFER study was a two-period, 8-week crossover, double-blind, phase IV trial. Treatment-naive adults with OAB for at least 3 months were randomized to one of four treatment sequences involving Mirabegron and Tolterodine ER, separated by a 2-week washout period. PROs, including the OAB-S, OAB-q, and PPBC, were assessed at each visit.
Solifenacin and Tolterodine STAR Trial The STAR study was a prospective, double-blind, double-dummy, parallel-group, 12-week trial comparing the efficacy and safety of Solifenacin (5mg or 10mg) and Tolterodine ER 4mg in OAB patients. More patients treated with Solifenacin reported improvements in their perception of bladder condition.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and study designs, the following diagrams are provided.
Conclusion
While direct comparative trials of this compound against all major OAB treatments are yet to be published, the available Phase 2 data indicates a promising safety and efficacy profile, particularly concerning patient willingness to continue therapy. As a selective M3 muscarinic receptor antagonist, this compound's mechanism of action is similar to that of Solifenacin and Tolterodine. In contrast, Mirabegron offers an alternative mechanism by acting as a beta-3 adrenergic receptor agonist.
For researchers and drug development professionals, the emergence of this compound warrants close attention. Future Phase 3 trial results, with a comprehensive evaluation of patient-reported outcomes using validated instruments like the OAB-q and PPBC, will be critical in definitively establishing its place in the OAB treatment paradigm. The current evidence suggests that this compound may offer a valuable alternative for patients, potentially with an improved side-effect profile that could lead to better long-term adherence.
References
- 1. Effects of solifenacin on overactive bladder symptoms, symptom bother and other patient-reported outcomes: results from VIBRANT - a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prospective, double-blind, randomized, two-period crossover, multicenter study to evaluate tolerability and patient preference between mirabegron and tolterodine in patients with overactive bladder (PREFER study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-reported outcomes in patients with overactive bladder treated with mirabegron and tolterodine in a prospective, double-blind, randomized, two-period crossover, multicenter study (PREFER) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Velufenacin in the Management of Overactive Bladder
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Velufenacin, a novel muscarinic M3 receptor antagonist for the treatment of overactive bladder (OAB), against established therapies. As this compound is currently in late-stage clinical development, this analysis is based on available Phase 2 clinical trial data and presents a hypothetical cost-effectiveness model to situate its potential value in the current treatment landscape. The comparators include the anticholinergics solifenacin and tolterodine, and the beta-3 adrenergic agonist, mirabegron.
Introduction to this compound and Overactive Bladder
Overactive bladder is a chronic condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence.[1] It significantly impacts quality of life.[2] The primary treatments involve pharmacotherapy aimed at controlling involuntary bladder contractions.[1]
This compound (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist.[2][3] Muscarinic receptors, particularly the M3 subtype, are primarily responsible for bladder contraction. Preclinical studies suggest this compound has a high selectivity for the bladder over salivary glands, which could translate to a more favorable side-effect profile compared to older, less selective anticholinergic drugs. This compound has completed Phase 3 clinical trials, with Phase 2 data demonstrating its efficacy and safety.
Mechanism of Action: A Comparative Overview
Current oral pharmacotherapies for OAB primarily fall into two classes: antimuscarinics and β3-adrenoceptor agonists.
-
Antimuscarinics (this compound, Solifenacin, Tolterodine): These drugs act by competitively blocking acetylcholine, a neurotransmitter, at muscarinic receptors in the bladder's detrusor muscle. This inhibition reduces involuntary bladder contractions, increases bladder capacity, and diminishes the sense of urgency. This compound's high selectivity for the M3 receptor is hypothesized to minimize common anticholinergic side effects like dry mouth and constipation, which are often associated with the blockade of other muscarinic receptor subtypes.
-
β3-Adrenoceptor Agonists (Mirabegron): This class works through a different pathway. Mirabegron selectively stimulates β3-adrenoceptors in the detrusor muscle, leading to muscle relaxation and an increase in the bladder's urine storage capacity.
Figure 1. Simplified signaling pathways for OAB treatments.
Comparative Efficacy
Efficacy in OAB clinical trials is primarily measured by the reduction in the mean number of micturitions, urgency episodes, and incontinence episodes over a 24-hour period. The following table summarizes clinical trial data for this compound and its comparators.
Table 1: Clinical Efficacy Data Summary (12-Week Studies vs. Placebo)
| Drug | Change in Micturitions/24h | Change in Incontinence Episodes/24h | Change in Urgency Episodes/24h | Source(s) |
|---|---|---|---|---|
| This compound 5 mg | -2.69 | -1.78 | Data not specified | |
| Solifenacin 5 mg/10 mg | -1.01 to -3.0 | -0.56 to -2.0 | -1.09 to -4.1 | |
| Mirabegron 50 mg | Approx. -0.62 (SMD) | Approx. -0.44 (SMD) | Data variable |
| Tolterodine ER 4 mg | Significant decrease vs. placebo | Significant decrease vs. placebo | Data variable | |
Note: Data for this compound is from a Phase 2 study. SMD = Standardized Mean Difference. Direct comparison between trials should be done with caution due to differences in study populations and designs.
Comparative Safety and Tolerability
The primary differentiator for new antimuscarinic agents is often the safety and tolerability profile, as adverse events (AEs) are a major cause of treatment discontinuation.
Table 2: Key Adverse Events Profile (% Incidence)
| Adverse Event | This compound 5 mg | Solifenacin 5 mg | Mirabegron 50 mg | Tolterodine ER 4 mg | Placebo | Source(s) |
|---|---|---|---|---|---|---|
| Dry Mouth | 7.1% | 10.9% - 15.0% | 2.8% - 3.6% | 23% | 3.8% - 4.2% | |
| Constipation | 5.7% | 5.4% - 8.0% | 1.6% | 6% | 1.8% | |
| Hypertension | Not reported | Not significant | 7.5% - 11.3% | Not significant | 7.6% |
| Headache | 2.9% | 4.2% | 3.2% | 6% | 3.0% - 4.5% | |
Note: Incidence rates are drawn from various clinical trials and may not be directly comparable.
Experimental Protocols
The data presented are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating drug efficacy and safety.
Key Methodologies: Phase 3 OAB Clinical Trial Protocol
A typical Phase 3 trial for an OAB medication follows a structured protocol to ensure robust and unbiased data collection.
-
Patient Selection: Participants are adults (e.g., ≥18 years) with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months), meeting symptomatic criteria recorded in a micturition diary (e.g., ≥8 micturitions and ≥3 urgency episodes per 24 hours). Key exclusion criteria include stress incontinence, urinary retention, and significant urinary tract pathology.
-
Study Design: The study is a multicenter, randomized, double-blind, placebo- and often active-controlled, parallel-group trial.
-
Washout & Run-in: Patients undergo a 2-week, single-blind placebo run-in period to establish baseline symptom frequency and ensure diary compliance.
-
Randomization & Treatment: Eligible patients are randomized to receive the investigational drug (e.g., this compound 5 mg), an active comparator (e.g., Solifenacin 5 mg or Tolterodine ER 4 mg), or a placebo, once daily for a fixed period, typically 12 weeks.
-
Data Collection: Efficacy data is collected via patient-completed micturition diaries at baseline and various intervals throughout the study. Safety and tolerability are assessed by monitoring treatment-emergent adverse events (TEAEs), vital signs, ECGs, and laboratory tests.
-
Endpoints:
-
Primary Efficacy Endpoints: Mean change from baseline to the end of treatment in the number of micturitions and/or incontinence episodes per 24 hours.
-
Secondary Efficacy Endpoints: Mean change in urgency episodes, nocturia episodes, and volume voided per micturition.
-
Safety Endpoints: Incidence and severity of AEs, particularly dry mouth, constipation, and cardiovascular events.
-
Figure 2. Generalized experimental workflow for an OAB trial.
Cost-Effectiveness Analysis (Hypothetical Model)
This analysis uses a Markov model framework to estimate the incremental cost-effectiveness ratio (ICER) of this compound compared to other treatments over a one-year time horizon from a US payer perspective. The ICER is expressed as cost per Quality-Adjusted Life Year (QALY) gained. A willingness-to-pay (WTP) threshold of $50,000/QALY is often considered a benchmark for cost-effectiveness.
Model Assumptions:
-
This compound Cost: As a new, branded drug with a potentially superior side-effect profile, its cost is assumed to be higher than generic tolterodine and solifenacin, but competitive with branded mirabegron. An annual cost of $2,200 is hypothesized.
-
Efficacy & Discontinuation: Efficacy data (leading to QALY gains) and discontinuation rates (driven by adverse events) are based on the clinical data in Tables 1 and 2. The lower rate of dry mouth for this compound is modeled to lead to better treatment persistence and thus higher overall effectiveness.
-
Comparator Costs: Annual costs for comparators are based on market averages for both generic and branded formulations where applicable. Solifenacin (generic): $600; Tolterodine (generic): $450; Mirabegron (branded): $2,500.
Table 3: Hypothetical Cost-Effectiveness Model
| Treatment | Total Annual Cost | QALYs Gained | Incremental Cost | Incremental QALYs | ICER (vs. Tolterodine) |
|---|---|---|---|---|---|
| Tolterodine ER 4 mg | $450 | 0.7838 | - | - | Baseline |
| Solifenacin 5 mg | $600 | 0.7900 | $150 | 0.0062 | $24,194 / QALY |
| This compound 5 mg (Hypothetical) | $2,200 | 0.7950 |
1,750∣0.0112∣∗∗
156,250 / QALY |
| Mirabegron 50 mg | $2,500 | 0.7904 | $2,050 | 0.0066 | $310,606 / QALY |
Note: This is a simplified, hypothetical model. QALY data for comparators are derived from published economic models. The ICER for this compound is calculated relative to the next most effective, less costly alternative (Solifenacin in this sequence). A full analysis would require more complex modeling.
Based on this hypothetical model, this compound's higher cost would need to be justified by demonstrating significantly better adherence and quality of life improvements that are not fully captured in the QALY gains from clinical trial efficacy data alone. Its cost-effectiveness would be highly sensitive to its final market price.
Figure 3. Potential placement of this compound in the OAB treatment pathway.
Conclusion
This compound shows promise as a new therapeutic option for overactive bladder, with a mechanism of action similar to established antimuscarinics but with preclinical data suggesting a higher selectivity for the M3 receptor. Phase 2 clinical data indicate efficacy comparable to existing treatments with a potentially favorable safety profile, particularly a lower incidence of dry mouth.
The ultimate value and placement of this compound in the OAB treatment landscape will depend on the full results of its Phase 3 trials and its market price upon approval. If its improved tolerability profile leads to better patient adherence and persistence with therapy, it may prove to be a cost-effective option, especially for patients who have discontinued other antimuscarinics due to adverse events. Further pharmacoeconomic studies based on completed Phase 3 data will be necessary to definitively establish its cost-effectiveness.
References
- 1. Efficacy and Safety of Mirabegron in Males with Overactive Bladder and Lower Urinary Tract Symptoms: Analysis from an Integrated Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cost-effectiveness of solifenacin vs. trospium in the treatment of patients with overactive bladder in the German National Health Service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of solifenacin in patients with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Safety and Tolerability of Velufenacin and Alternative Treatments for Overactive Bladder
This guide offers a detailed comparison of the long-term safety and tolerability profile of Velufenacin, a novel muscarinic M3 receptor antagonist for the treatment of overactive bladder (OAB), with other established therapeutic alternatives. The content is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of available clinical data and experimental methodologies.
This compound (DA-8010) is a promising new agent in the management of OAB, demonstrating high selectivity for the M3 receptor, which is primarily responsible for bladder contraction.[1][2] Preclinical studies have suggested a favorable profile with greater selectivity for the bladder over salivary glands, potentially leading to a lower incidence of common side effects like dry mouth.[3] While long-term clinical data for this compound is not yet available, Phase 2 studies provide initial insights into its safety and tolerability. This guide compares this emerging data with the established long-term safety profiles of other widely used OAB medications, including other antimuscarinics and beta-3 adrenergic agonists.
Mechanism of Action: Muscarinic Receptor Antagonism
Overactive bladder is characterized by involuntary contractions of the detrusor muscle, which is mediated by the parasympathetic nervous system through the release of acetylcholine. Acetylcholine stimulates muscarinic receptors, primarily the M3 subtype, on the bladder smooth muscle, leading to contraction. This compound, as a selective M3 receptor antagonist, blocks this interaction, thereby reducing involuntary bladder contractions and alleviating the symptoms of OAB.
Comparative Safety and Tolerability Data
The following tables summarize the reported adverse events and discontinuation rates from clinical studies of this compound and its comparators. It is important to note the differing durations of these studies when making comparisons.
Table 1: Adverse Drug Reactions from a 12-Week Phase 2 Study of this compound
| Adverse Event | Placebo (n=76) | This compound 2.5 mg (n=75) | This compound 5 mg (n=76) | Solifenacin 5 mg (n=75) |
| Any ADR | 3.95% | 6.67% | 18.42% | 17.33% |
| Dry Mouth | 0% | 2.67% | 9.21% | 8.00% |
| Constipation | 0% | 1.33% | 2.63% | 2.67% |
| Dyspepsia | 0% | 0% | 1.32% | 1.33% |
| Dizziness | 0% | 0% | 1.32% | 0% |
| Nasopharyngitis | 0% | 1.33% | 0% | 0% |
| Data Source: Son HS, et al. Int Neurourol J. 2022. |
Table 2: Long-Term Safety and Tolerability of Darifenacin (2-Year Study)
| Adverse Event | Darifenacin 7.5/15 mg (n=716) | Discontinuation due to AE |
| Any AE | Not explicitly stated | 8.9% |
| Dry Mouth | Most common AE | <2% |
| Constipation | Second most common AE | <3% |
| Data Source: Corcos J, et al. Neurourol Urodyn. 2005. |
Table 3: Long-Term Safety and Tolerability of Imidafenacin (52-Week Study)
| Adverse Event | Imidafenacin 0.1 mg twice daily (n=478) |
| Any AE | Not explicitly stated |
| Dry Mouth | 40.2% |
| Constipation | 14.4% (not severe) |
| Data Source: Yamaguchi O, et al. BJU Int. 2009. |
Table 4: Comparison of Adverse Events with Mirabegron (Beta-3 Agonist)
| Adverse Event | Solifenacin (Antimuscarinic) | Mirabegron |
| Dry Mouth | More frequent | Less frequent |
| Constipation | More frequent | Less frequent |
| Data Source: Otsuki H, et al. Urol Int. 2017. |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
This compound (DA-8010) Phase 2 Study
-
Study Design: A 12-week, randomized, double-blind, parallel-group, placebo- and active reference-controlled trial.
-
Patient Population: Male and female patients aged ≥19 years with OAB symptoms for at least 3 months.
-
Intervention: Patients were randomized into four groups: this compound 2.5 mg, this compound 5 mg, solifenacin 5 mg (active reference), and placebo, administered orally once daily.
-
Safety Assessment: Evaluated through laboratory assessments, vital signs, electrocardiography, postvoid residual urine volume, and the incidence of treatment-emergent adverse events (TEAEs) and adverse drug reactions (ADRs).
Darifenacin 2-Year Extension Study
-
Study Design: A multicenter, open-label, 2-year extension study following two 12-week, double-blind feeder studies.
-
Patient Population: Patients from the feeder studies with OAB symptoms for ≥6 months.
-
Intervention: All patients initially received darifenacin 7.5 mg once daily for two weeks, after which the dose could be adjusted to 7.5 or 15 mg once daily based on individual needs.
-
Safety Assessment: Tolerability and safety were evaluated based on reported adverse events and rates of discontinuation.
Imidafenacin 52-Week Study
-
Study Design: An open-label, uncontrolled study conducted at 74 centers.
-
Patient Population: Men and women aged ≥ 20 years with OAB symptoms, including urgency incontinence, frequency, and urgency.
-
Intervention: Patients received imidafenacin 0.1 mg twice daily for 52 weeks.
-
Safety Assessment: Assessed through monitoring of adverse events, corrected QT interval, vital signs, laboratory tests, and post-void residual volume.
Discussion and Future Outlook
The available data from the Phase 2 clinical trial of this compound suggests a dose-dependent increase in adverse events, with a safety profile comparable to that of solifenacin at the doses tested. The most frequently reported adverse drug reactions were typical of antimuscarinic agents, including dry mouth and constipation. Notably, no serious adverse drug reactions were observed in the this compound groups.
In comparison, long-term studies of other antimuscarinics like darifenacin and imidafenacin have demonstrated good overall tolerability over extended periods, although anticholinergic side effects remain a common reason for treatment discontinuation. Newer classes of OAB medications, such as the beta-3 agonist vibegron, have shown similar efficacy to antimuscarinics but with fewer treatment-emergent adverse events, particularly dry mouth.
For this compound to establish its position in the OAB treatment landscape, long-term studies are crucial to confirm its safety, tolerability, and persistence rates over extended use. The promising preclinical data on its bladder selectivity will need to be substantiated in larger and longer-duration clinical trials to determine if it offers a significant advantage in terms of side-effect profile compared to existing therapies. Researchers will be keenly observing the outcomes of the ongoing Phase 3 trials to further elucidate the long-term risk-benefit profile of this novel M3 antagonist.
References
Safety Operating Guide
Proper Disposal of Velufenacin: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for the Investigational Drug Velufenacin (DA-8010)
This document provides crucial guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, an investigational muscarinic M3 receptor antagonist. Adherence to these protocols is essential to ensure laboratory safety, environmental protection, and regulatory compliance.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment must be conducted. The primary resource for this is the Safety Data Sheet (SDS) provided by the manufacturer.
Key Hazard Information: Based on available information, this compound is a chemical compound for research use. While specific hazard classifications can vary by supplier, it is imperative to handle it as a potentially hazardous substance. Always consult the most current SDS for detailed information on physical and health hazards.
General Disposal Principles for Investigational Compounds
The disposal of investigational new drugs like this compound is regulated by federal, state, and local authorities, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if classified as a controlled substance.
All disposal of this compound and its contaminated materials must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines. It is the responsibility of the generating facility to correctly classify and dispose of this research material.
Step-by-Step Disposal Procedure for this compound
The following steps provide a clear workflow for the safe disposal of this compound.
Caption: this compound Disposal Workflow
Step 1: Consult the Safety Data Sheet (SDS) Obtain the SDS for this compound from the supplier. This document will contain a dedicated section on "Disposal considerations" which provides specific instructions.
Step 2: Waste Classification In collaboration with your institution's Environmental Health and Safety (EHS) department, determine if the this compound waste is classified as hazardous. The SDS will indicate if the compound is considered carcinogenic, toxic, flammable, or corrosive. If the SDS is unavailable, contact your EHS office for guidance on waste classification.[1]
Step 3: Segregation of Waste Properly segregate all materials contaminated with this compound. This includes:
-
Unused or expired this compound powder or solutions.
-
Personal Protective Equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Lab consumables including vials, pipette tips, and contaminated bench paper.
Segregated waste should be placed in designated, sealed containers to prevent cross-contamination.
Step 4: Packaging and Labeling All this compound waste containers must be clearly labeled in accordance with EPA and Department of Transportation (DOT) regulations. The label should include:
-
The words "Hazardous Waste" (if applicable).
-
The name of the chemical: "this compound (DA-8010)".
-
The specific hazards (e.g., toxic).
-
The date of accumulation.
Step 5: Disposal through an Approved Vendor Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor.[2] Your EHS department will have established procedures for the collection and disposal of such materials. Do not dispose of this compound down the drain or in regular trash.
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly. Consult the SDS and your EHS department for specific instructions. Depending on the hazard classification, containers may need to be triple-rinsed before disposal, with the rinsate collected as hazardous waste.
Emergency Procedures
In the event of a spill, immediately consult the SDS for appropriate cleanup procedures. The SDS will provide guidance on necessary PPE, containment, and decontamination. Report all spills to your laboratory supervisor and EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Essential Safety and Handling Guidelines for Velufenacin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling, storage, and disposal of Velufenacin. Adherence to these protocols is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| Protection Type | Specific Requirement | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or impervious clothing | Provides a barrier against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required for operations with a risk of aerosolization. | Minimizes inhalation of dust or aerosols. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is critical for both personnel safety and compound stability.
Handling Protocol
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean, uncluttered, and that an emergency eyewash station and safety shower are readily accessible.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound in a chemical fume hood or other ventilated enclosure to avoid the generation of dust.
-
Solution Preparation : When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
General Practices : Avoid all direct contact with the compound. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage Protocol
Proper storage is vital to maintain the stability and efficacy of this compound.
| Storage Condition | Temperature | Duration |
| Stock Solution | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Store in a tightly sealed container in a dry, well-ventilated place.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste : Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps : Dispose of any contaminated sharps in a designated sharps container.
Disposal Procedure
Dispose of all this compound-contaminated waste in accordance with local, state, and federal regulations for chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Spill Cleanup Workflow
Caption: Workflow for responding to a this compound spill.
Mechanism of Action: M3 Muscarinic Receptor Antagonism
This compound is a selective antagonist of the M3 muscarinic acetylcholine receptor.[2] This targeted action is central to its therapeutic effect.
Signaling Pathway
Caption: this compound's mechanism of action as an M3 receptor antagonist.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
